Mal-NH-PEG12-CH2CH2COOPFP ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59F5N2O17/c41-35-36(42)38(44)40(39(45)37(35)43)64-34(51)4-7-52-9-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-10-53-8-5-46-31(48)3-6-47-32(49)1-2-33(47)50/h1-2H,3-30H2,(H,46,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAJQONVXDZRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59F5N2O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-NH-PEG12-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-PEG12-CH2CH2COOPFP ester is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that functions as a heterobifunctional crosslinker.[1] Its unique architecture, featuring a maleimide (B117702) group at one terminus and a pentafluorophenyl (PFP) ester at the other, connected by a 12-unit polyethylene glycol (PEG) spacer, makes it a valuable tool in the fields of bioconjugation, drug delivery, and the development of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][][4][5]
The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can mitigate aggregation and improve pharmacokinetic properties.[4] The terminal functional groups offer orthogonal reactivity, allowing for the sequential and controlled conjugation of two different molecules. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the PFP ester is a highly reactive group for forming stable amide bonds with primary and secondary amines, such as those on lysine (B10760008) residues or N-termini of proteins.[6][7] PFP esters are known to be less susceptible to hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[7]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C40H59F5N2O17 | [1] |
| Molecular Weight | 934.89 g/mol | [1] |
| CAS Number | 2136296-33-6 | [1] |
| Appearance | Viscous liquid or white solid | [1] |
| Storage Conditions | Store at ≤ -20 °C, desiccated | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents (DMSO, DMF); can be diluted into aqueous buffers | |
| Reactive Towards | Primary and secondary amines (PFP ester); Sulfhydryl groups (Maleimide) | [6] |
Core Applications and Reaction Chemistry
The primary utility of this compound lies in its ability to link two different biomolecules or a biomolecule and a small molecule. This is particularly relevant in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs): In this application, the linker connects a monoclonal antibody to a potent cytotoxic drug.[] The PFP ester end can react with lysine residues on the antibody, while the maleimide end can be conjugated to a thiol-containing drug or a drug derivative. The PEG12 spacer helps to improve the solubility and stability of the final ADC.[8]
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][10] this compound can serve as the linker connecting a ligand that binds the target protein to a ligand that binds the E3 ligase.[4] The length and flexibility of the PEG12 chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]
Reaction Chemistry
The conjugation process involves two orthogonal reactions:
-
Amine-PFP Ester Reaction: The PFP ester reacts with primary or secondary amines to form a stable amide bond. This reaction is typically carried out in a pH range of 7-9. The pentafluorophenol (B44920) is released as a byproduct.
-
Thiol-Maleimide Reaction (Michael Addition): The maleimide group reacts with a sulfhydryl group to form a stable thioether bond. This reaction is most efficient and specific at a pH range of 6.5-7.5.
Experimental Protocols
The following is a representative two-step protocol for conjugating an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing small molecule.
Materials:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Desalting column
Procedure:
Step 1: Reaction of PFP Ester with Protein-NH2
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the linker in a minimal volume of anhydrous DMSO or DMF.
-
Prepare a solution of the Protein-NH2 in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer. This results in the activated protein (Protein-NH-PEG12-Maleimide).
Step 2: Reaction of Maleimide with Molecule-SH
-
Immediately add the Molecule-SH to the solution of the activated protein from Step 1. A 1.5- to 5-fold molar excess of the Molecule-SH over the protein is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted Molecule-SH and other byproducts.
Characterization:
The final conjugate can be characterized by methods such as SDS-PAGE to confirm the increase in molecular weight, UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and mass spectrometry for precise mass determination.
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for a two-step bioconjugation reaction.
Caption: Logical relationship in the formation of an Antibody-Drug Conjugate (ADC).
Caption: Logical relationship in the synthesis of a PROTAC molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. purepeg.com [purepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 6. Mal-amido-PEG12-TFP ester, 1431295-77-0 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Technical Guide to Mal-NH-PEG12-CH2CH2COOPFP Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of Mal-NH-PEG12-CH2CH2COOPFP ester, a heterobifunctional crosslinker essential in modern bioconjugation and drug development. This document is intended to serve as a valuable resource for researchers and scientists in the field.
Core Properties of this compound
This compound is a versatile crosslinking reagent that features a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the PFP ester efficiently acylates primary and secondary amines. The hydrophilic PEG linker enhances the solubility of the reagent and the resulting bioconjugate in aqueous environments, reduces aggregation, and can minimize immunogenicity.
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 934.89 g/mol | [1] |
| Molecular Formula | C40H59F5N2O17 | [1] |
| CAS Number | 2136296-33-6 | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid or viscous oil | Inferred from similar compounds |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [2] |
| Storage Conditions | -20°C, under inert gas, with desiccant | [2] |
Experimental Protocols
General Considerations for Handling and Storage
This compound is sensitive to moisture. To ensure its reactivity, it is imperative to store the reagent at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation. Due to the hydrolytic instability of the PFP ester in aqueous solutions, stock solutions should be prepared fresh in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately prior to use. Unused reconstituted reagent should be discarded and not stored for later use.[2]
Two-Step Bioconjugation Protocol: Amine to Thiol Coupling
This protocol outlines a general two-step procedure for conjugating a protein with available primary amines (Protein-NH2) to a thiol-containing molecule (Molecule-SH) using this compound.
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Molecule-SH in a suitable buffer (e.g., PBS, pH 6.5-7.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
-
Reaction buffers:
-
Reaction Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)
-
Reaction Buffer B: Thiol-reactive buffer, pH 6.5-7.0 (e.g., PBS with EDTA to prevent disulfide bond formation)
-
Procedure:
Step 1: Reaction of PFP Ester with Protein-NH2
-
Protein Preparation: Dissolve Protein-NH2 in Reaction Buffer A to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete for reaction with the PFP ester.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring. The reaction can be monitored by analytical techniques such as mass spectrometry to determine the degree of labeling.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or by dialysis against Reaction Buffer B. This step is crucial to prevent the unreacted maleimide groups from being capped in the next step.
Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH
-
Thiolated Molecule Preparation: Dissolve Molecule-SH in Reaction Buffer B.
-
Conjugation: Add the maleimide-activated protein from Step 1 to the solution of Molecule-SH. A 1.5- to 5-fold molar excess of the maleimide-activated protein is typically used, but the optimal ratio may vary.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove any unreacted molecules and byproducts.
Signaling Pathways and Experimental Workflows
Reaction Mechanism of this compound
The following diagram illustrates the two-step reaction mechanism of the crosslinker. First, the PFP ester reacts with a primary amine on a biomolecule to form a stable amide bond. Subsequently, the maleimide group reacts with a sulfhydryl group on a second biomolecule to form a stable thioether bond.
Experimental Workflow for Bioconjugation
The diagram below outlines a typical experimental workflow for using this compound in a two-step bioconjugation process.
Logical Synthesis Workflow
While the exact synthesis protocol from manufacturers is proprietary, a logical workflow for the synthesis of this compound can be inferred from the general synthesis of heterobifunctional PEG linkers. The process likely starts with a commercially available amino-PEG-acid precursor.
Reactivity and Stability
PFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.[2] One study has shown that PFP esters can be approximately six times more stable than NHS esters in aqueous solutions.[3] This increased stability provides a wider window for the conjugation reaction to proceed, resulting in higher yields of the desired bioconjugate.
The maleimide group is highly specific for sulfhydryl groups within a pH range of 6.5-7.5. At pH values above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive. Additionally, at higher pH, primary amines can begin to compete with thiols for reaction with the maleimide group. Therefore, maintaining the recommended pH ranges is critical for successful and specific conjugation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, targeting the drug to specific cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): This crosslinker is utilized in the synthesis of PROTACs, which are designed to selectively degrade target proteins.[4]
-
PEGylation: The PEG spacer can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.
-
Biomolecule Immobilization: Covalently attaching proteins, peptides, or oligonucleotides to surfaces for applications in diagnostics and biosensors.
-
Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking studies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of Mal-NH-PEG12-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Mal-NH-PEG12-CH2CH2COOPFP ester, a heterobifunctional linker critical in bioconjugation and drug development. This document outlines the chemical properties, a detailed synthesis workflow, purification protocols, and key characterization parameters.
Introduction
This compound is a valuable crosslinking reagent used to connect amine- and sulfhydryl-containing molecules.[1] It features a maleimide (B117702) group that reacts specifically with sulfhydryl (thiol) groups, and a pentafluorophenyl (PFP) ester that reacts with primary and secondary amines.[1] The polyethylene (B3416737) glycol (PEG) spacer, consisting of 12 ethylene (B1197577) glycol units, enhances water solubility and provides spatial separation between the conjugated molecules.[2] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis in aqueous media, leading to more efficient conjugation reactions.[3]
Table 1: Chemical Properties of this compound [4][5]
| Property | Value |
| Synonyms | Maleimide-NH-PEG12-CH2CH2CO2-PFP ester |
| CAS Number | 2136296-33-6 |
| Molecular Formula | C40H59F5N2O17 |
| Molecular Weight | 934.89 g/mol |
| Appearance | Viscous liquid or white solid |
| Storage Conditions | ≤ -20°C, desiccated |
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the carboxylic acid precursor, Maleimide-NH-PEG12-CH2CH2COOH. The second step is the activation of this carboxylic acid to a PFP ester.
Experimental Protocol: Synthesis of Maleimide-NH-PEG12-CH2CH2COOPFP Ester
This protocol is based on general procedures for the synthesis of similar maleimide-PEG-acid and PFP ester compounds. Optimization may be required for specific laboratory conditions.
Step 1: Synthesis of Maleimide-NH-PEG12-CH2CH2COOH (Precursor)
Step 2: Pentafluorophenyl Esterification
This step activates the carboxylic acid group of the precursor.
-
Materials:
-
Maleimide-NH-PEG12-CH2CH2COOH
-
Pentafluorophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
-
Procedure:
-
Dissolve Maleimide-NH-PEG12-CH2CH2COOH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC or DIC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) or diisopropylurea byproduct.
-
Wash the filtrate with a cold, dilute acid solution (e.g., 5% citric acid), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Table 2: Stoichiometry and Reaction Conditions for PFP Esterification
| Reactant/Condition | Recommended Amount/Setting | Purpose |
| Maleimide-NH-PEG12-CH2CH2COOH | 1.0 eq | Starting material |
| Pentafluorophenol | 1.1 - 1.5 eq | To form the PFP ester |
| DCC or DIC | 1.1 - 1.5 eq | Coupling agent |
| Solvent | Anhydrous Dichloromethane | Reaction medium |
| Temperature | 0°C to Room Temperature | To control reaction rate |
| Reaction Time | 12 - 24 hours | For reaction completion |
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, coupling agents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.
Experimental Protocol: RP-HPLC Purification
-
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA
-
-
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A or a mixture of A and B.
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 90% B over 30-60 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm for the amide bond and 254 nm for the maleimide and PFP groups).
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the purified product as a solid.
-
Table 3: Typical HPLC Purification Parameters
| Parameter | Recommended Setting |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30-60 min |
| Flow Rate | Dependent on column dimensions |
| Detection | 220 nm, 254 nm |
Characterization
The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific data for this exact compound is not widely published, analogous structures would show characteristic peaks for the maleimide protons (~6.7 ppm in 1H NMR) and a molecular ion peak corresponding to its mass in MS analysis. A purity of ≥95% is typically expected for commercial-grade material.[5]
Stability and Storage
This compound is sensitive to moisture.[6] The PFP ester can hydrolyze in aqueous solutions, especially at higher pH. The maleimide group is also susceptible to hydrolysis at pH values above 7.5.[1] Therefore, the compound should be stored at -20°C under desiccated conditions.[6] Solutions of the reagent should be prepared fresh and used immediately.[6]
Conclusion
The synthesis and purification of this compound require careful control of reaction conditions and rigorous purification to ensure a high-quality product for bioconjugation applications. The protocols outlined in this guide provide a solid foundation for researchers to produce this important heterobifunctional linker.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Protocols | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to the Mechanism of Action for Maleimide-PFP Ester Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, applications, and methodologies associated with maleimide-pentafluorophenyl (PFP) ester crosslinkers. These heterobifunctional reagents are instrumental in the field of bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing biomolecules with high efficiency and specificity. This document serves as a technical resource for professionals in research and drug development, offering detailed protocols and quantitative data to support the strategic design and execution of conjugation experiments.
Core Principles and Mechanism of Action
Maleimide-PFP ester crosslinkers possess two distinct reactive moieties: a maleimide (B117702) group and a PENTAFLUOROPHENYL ester. This dual functionality allows for a sequential or simultaneous conjugation strategy, targeting different functional groups on proteins, peptides, and other biomolecules.
The Maleimide-Thiol Reaction
The maleimide group reacts specifically with sulfhydryl (thiol) groups, predominantly found in cysteine residues of proteins. This reaction proceeds via a Michael addition, forming a stable thioether bond.[1] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high specificity.[1][3] Above pH 7.5, the maleimide group can exhibit decreased specificity and may react with primary amines, such as the side chain of lysine (B10760008).[2][4]
It is crucial to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides.[3][5] Therefore, a reduction step is often necessary to free the thiol groups for conjugation.
The PFP Ester-Amine Reaction
The PFP ester is an amine-reactive functional group that forms a stable amide bond with primary and secondary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[6][7] PFP esters are favored over the more common N-hydroxysuccinimide (NHS) esters due to their increased stability and resistance to hydrolysis in aqueous solutions.[8][9] This enhanced stability leads to more efficient and reproducible conjugation reactions, particularly when working with valuable or limited quantities of biomolecules.[8] The optimal pH range for the reaction of PFP esters with amines is between 7.0 and 9.0.[6]
The Two-Step Conjugation Strategy
The differential reactivity of the maleimide and PFP ester groups at various pH levels allows for a controlled, two-step conjugation process. This strategy is particularly valuable for preventing the formation of unwanted homodimers or polymers. Typically, the amine-containing molecule is first reacted with the PFP ester at a slightly alkaline pH (7.2-8.5). Following this initial reaction, the excess, unreacted crosslinker is removed. The resulting maleimide-activated molecule is then introduced to the sulfhydryl-containing molecule at a near-neutral pH (6.5-7.5) to complete the crosslinking process.[6]
Quantitative Data and Reaction Parameters
The efficiency and kinetics of conjugation reactions using maleimide-PFP ester crosslinkers are influenced by several key parameters, including pH, temperature, reactant concentrations, and reaction time. The following tables summarize critical quantitative data to guide the optimization of experimental protocols.
Table 1: Reaction Conditions and Efficiency
| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | High | [2][3] |
| PFP Ester-Amine Reaction pH | 7.0 - 9.0 | High | [6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [3] |
| Reaction Time (Amine Coupling) | 1-4 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [6] |
| Reaction Time (Thiol Coupling) | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [3] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [10] |
| PFP Ester:Amine Molar Ratio | 10:1 to 50:1 | High | [6] |
| Protein Concentration | 1-10 mg/mL | Optimal for most proteins. | [5] |
Table 2: Comparative Stability of Active Esters
| Active Ester | Relative Hydrolysis Rate | Key Advantages | Reference(s) |
| PFP Ester | Low | Higher stability in aqueous solutions, leading to more efficient reactions. | [8][9] |
| TFP Ester | Moderate | More stable than NHS esters. | [4] |
| NHS Ester | High | Susceptible to rapid hydrolysis, especially at higher pH, which can reduce conjugation efficiency. | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of maleimide-PFP ester crosslinkers. It is important to note that optimal conditions may vary depending on the specific biomolecules being conjugated and should be determined empirically.
Protocol for Two-Step Protein-Protein Conjugation
This protocol outlines the conjugation of a protein containing a primary amine (Protein A) to a protein containing a cysteine residue (Protein B).
Materials:
-
Protein A (with accessible primary amines)
-
Protein B (with accessible sulfhydryl groups)
-
Maleimide-PFP ester crosslinker
-
Amine-Reaction Buffer: Phosphate Buffered Saline (PBS) or similar, pH 7.2-8.5
-
Sulfhydryl-Reaction Buffer: PBS or similar, pH 6.5-7.5
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting column or dialysis equipment
-
Reducing agent (e.g., TCEP) if Protein B has disulfide bonds
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol)
Procedure:
Step 1: Preparation of Maleimide-Activated Protein A
-
Dissolve Protein A in the Amine-Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the maleimide-PFP ester crosslinker in DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein A solution.[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6]
-
Remove the excess, unreacted crosslinker using a desalting column or through dialysis against the Sulfhydryl-Reaction Buffer.
Step 2: Conjugation to Protein B
-
If Protein B contains disulfide bonds, they must be reduced prior to this step. Dissolve Protein B in degassed Sulfhydryl-Reaction Buffer and add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.
-
Immediately add the Maleimide-Activated Protein A to the solution of Protein B. A 1:1 molar ratio is a good starting point, though a 10:1 to 20:1 molar excess of the maleimide-activated protein may be optimal.[10]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]
-
To quench the reaction, add a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to react with any remaining maleimide groups.
-
The final conjugate can be purified using size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a cytotoxic drug (payload) containing a free amine to a monoclonal antibody (mAb) with reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Amine-containing cytotoxic drug
-
Maleimide-PFP ester crosslinker
-
Reduction Buffer: PBS with 1-5 mM EDTA, pH 7.0-7.5
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Reducing agent (e.g., TCEP or DTT)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
Step 1: Antibody Reduction
-
Dissolve the mAb in Reduction Buffer to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP or DTT to the mAb solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.
Step 2: Preparation of Maleimide-Activated Drug
-
Dissolve the amine-containing drug in DMSO or DMF.
-
Dissolve the maleimide-PFP ester crosslinker in a separate vial of DMSO or DMF.
-
Add the crosslinker solution to the drug solution at a 1:1 to 1.5:1 molar ratio of crosslinker to drug.
-
Incubate for 1-2 hours at room temperature.
Step 3: Conjugation
-
Add the maleimide-activated drug solution to the reduced mAb solution. A 5-10 fold molar excess of the activated drug over the antibody is a typical starting point.
-
The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC using size-exclusion chromatography or other appropriate chromatographic methods.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core chemical reactions and a representative experimental workflow.
Reaction Mechanisms
Caption: Core chemical reactions of maleimide-PFP ester crosslinkers.
Experimental Workflow: Two-Step Protein Conjugation
Caption: Workflow for a two-step protein-protein conjugation.
Proximity Labeling Experimental Workflow
Proximity labeling is a powerful technique to map protein-protein interactions in a cellular context. While not a direct application of the crosslinking function, the principles of bioconjugation are central. A bifunctional linker can be used to attach a labeling enzyme (e.g., biotin (B1667282) ligase) to a protein of interest. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for proximity labeling.
Troubleshooting and Optimization
Successful bioconjugation requires careful optimization and troubleshooting. Common issues include low conjugation efficiency, protein aggregation, and off-target reactions.
-
Low Conjugation Efficiency: This can be due to hydrolyzed reagents, inaccessible or oxidized functional groups, incorrect pH, or an insufficient molar excess of the crosslinker. Ensure reagents are fresh and stored under anhydrous conditions.[11] Consider a pre-reduction step for sulfhydryl-containing molecules and optimize the pH and molar ratio of reactants.[11]
-
Protein Aggregation: Aggregation can occur due to changes in protein conformation upon conjugation. To mitigate this, consider performing the reaction at a lower temperature (4°C), using a lower protein concentration, or including stabilizing excipients in the reaction buffer.
-
Off-Target Reactions: At pH values above 7.5, maleimides can react with amines.[11] To ensure specificity, maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[11]
By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize maleimide-PFP ester crosslinkers to generate well-defined and functional bioconjugates for a wide range of applications in research and therapeutic development.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
Molecular weight and formula of Mal-NH-PEG12-CH2CH2COOPFP ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and applications of Mal-NH-PEG12-CH2CH2COOPFP ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development.
Core Compound Data
The this compound is a valuable tool for covalently linking molecules, typically a protein and a therapeutic agent, to create targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure features a maleimide (B117702) group for reaction with sulfhydryl moieties, a pentafluorophenyl (PFP) ester for reaction with primary amines, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
| Property | Value | Reference |
| Molecular Weight | 934.89 g/mol | [1] |
| Chemical Formula | C40H59F5N2O17 | [1] |
| CAS Number | 2136296-33-6 | [1] |
| Appearance | White solid | [1] |
| Storage Conditions | -18°C for long-term storage, protect from light | [1] |
Experimental Protocol: Two-Step Antibody-Drug Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using this compound. This is a representative protocol, and optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for specific applications.
Materials:
-
Antibody (containing accessible lysine (B10760008) residues)
-
Thiol-containing drug/payload
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
-
Thiol-reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, 2 mM EDTA, pH 6.5-7.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns or dialysis equipment for purification
-
Reducing agent (e.g., TCEP, if antibody disulfides need to be reduced)
Procedure:
Step 1: Antibody Modification with the Linker
-
Antibody Preparation: Prepare the antibody in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Linker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction (Amine-PFP Ester): Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification of Modified Antibody: Remove the excess, unreacted linker using a desalting column or dialysis against the thiol-reaction buffer. This step is critical to prevent the unreacted linker from quenching the thiol-containing drug in the next step.
Step 2: Conjugation of the Thiol-Containing Drug
-
Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) to a known concentration.
-
Conjugation Reaction (Thiol-Maleimide): Add the thiol-containing drug solution to the purified, maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.
-
Final Purification: Purify the resulting antibody-drug conjugate (ADC) using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted drug, linker-drug species, and any protein aggregates.
Logical Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for ADC preparation and the general signaling pathway initiated by a targeted ADC.
Caption: Experimental workflow for the two-step preparation of an Antibody-Drug Conjugate (ADC).
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate leading to targeted cell death.
References
Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of Mal-NH-PEG12-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Mal-NH-PEG12-CH2CH2COOPFP ester in aqueous buffers. This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing molecules. Understanding its behavior in aqueous media is critical for the successful design and execution of conjugation strategies, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Core Concepts: Structure and Reactivity
This compound incorporates three key functional components: a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.
-
Maleimide Group: This moiety specifically reacts with sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond.[1][2]
-
Pentafluorophenyl (PFP) Ester: This is an amine-reactive functional group that forms a stable amide bond with primary and secondary amines at a pH of 7-9.[1][2] PFP esters are known for their high reactivity and greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[3][4][5][6]
-
PEG12 Spacer: The hydrophilic polyethylene glycol chain enhances the water solubility of the crosslinker and the resulting conjugate.[7][8][9][10]
The strategic use of this linker often involves a two-step conjugation process, which allows for controlled and specific bioconjugation.[1]
Solubility in Aqueous Buffers
While the PEG spacer imparts hydrophilicity, the overall solubility of this compound in aqueous buffers is limited.
Qualitative Solubility Profile:
-
The compound is not readily soluble in aqueous buffers alone and requires initial dissolution in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][5][6]
-
Once dissolved in an organic solvent, the stock solution can be diluted into an aqueous reaction buffer. Most protein reactants will remain soluble if the final concentration of the organic solvent is less than 10%.[1]
-
It is crucial to use the dissolved reagent immediately, as the PFP ester is susceptible to hydrolysis in aqueous environments.[1][5][6] Preparing stock solutions for storage is not recommended.[5][6]
Quantitative Solubility Data:
| Parameter | Value | Buffer Conditions | Source(s) |
| Approximate Aqueous Solubility | ~10 mM | Water and various aqueous buffers | [1] |
| Note: | \multicolumn{3}{l | }{Solubility is reported to decrease with increasing salt concentration.} |
Stability in Aqueous Buffers
The stability of this compound in aqueous solution is primarily governed by the hydrolysis of its two reactive moieties: the PFP ester and the maleimide group.
PFP Ester Stability
The PFP ester is the more labile of the two functional groups. Its primary degradation pathway in aqueous solution is hydrolysis, yielding the corresponding carboxylic acid and pentafluorophenol. This reaction is accelerated at higher pH.[1]
Key Stability Considerations for PFP Esters:
-
pH Dependence: The rate of hydrolysis increases significantly with increasing pH.[1] Conjugation reactions are typically performed at a pH of 7.2-7.5 to balance reactivity and stability.[1]
-
Moisture Sensitivity: The compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2][5][6] The vial should be equilibrated to room temperature before opening to prevent moisture condensation.[1][5][6]
-
Buffer Composition: Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the intended amine-containing target for reaction with the PFP ester.[5][6]
Maleimide Stability
The maleimide group is generally more stable than the PFP ester in aqueous solutions.[1] However, it is also subject to hydrolysis, especially at pH values outside its optimal range for thiol conjugation.
Key Stability Considerations for Maleimide Groups:
-
pH Dependence: The optimal pH range for the reaction of maleimides with sulfhydryl groups is 6.5-7.5.[1][2] Above pH 7.5, the maleimide ring can undergo hydrolysis, which reduces its specificity for thiols, and it may also react with amines.[1][11]
-
Hydrolysis of the Maleimide Ring: The half-life of N-substituted maleimides due to hydrolysis is pH-dependent.
Quantitative Stability Data for Related Maleimide Compounds:
| N-Substituent of Maleimide | pH | Temperature | Half-life (t₁/₂) | Source(s) |
| N-phenyl maleimide | 7.4 | 37°C | ~55 minutes | [12] |
| N-fluorophenyl maleimide | 7.4 | 37°C | ~28 minutes | [12] |
| N-alkyl thiosuccinimide | 7.4 | 37°C | 27 hours | [12] |
Stability of the Maleimide-Thiol Adduct: It is also important to note that the resulting succinimide (B58015) thioether from the maleimide-thiol conjugation can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. The half-lives for this process have been reported to be in the range of 20 to 80 hours for some model conjugates.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol provides a general method for determining the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a high-concentration stock solution of the ester in anhydrous DMSO or DMF (e.g., 100 mM).
-
In a series of microcentrifuge tubes, add increasing volumes of the stock solution to a fixed volume of the aqueous buffer to create a range of final concentrations (e.g., 0.1 mM to 20 mM).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect each tube for any precipitate. The highest concentration that results in a clear solution is the approximate solubility limit.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and measure the concentration of the dissolved ester using a suitable analytical method, such as HPLC with UV detection.
Protocol 2: Assessment of PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of the PFP ester in an aqueous buffer.[3]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., PBS, pH 7.4, and a higher pH buffer like sodium bicarbonate, pH 8.5)
-
HPLC system with a C18 column and UV detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., a low pH solution to stop hydrolysis)
Procedure:
-
Prepare a stock solution of the ester in anhydrous DMSO or DMF (e.g., 10 mM).[3]
-
Initiate the hydrolysis reaction by diluting the stock solution into the pre-warmed aqueous buffer to a final concentration of 1 mM.[3]
-
Immediately inject a sample (t=0) onto the HPLC system.[3]
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
At regular time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot, quench the reaction if necessary, and inject it onto the HPLC.[3]
-
Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.
-
Plot the peak area of the intact ester against time to determine the hydrolysis rate and the half-life (t₁/₂) of the PFP ester under the tested conditions.
Protocol 3: Two-Step Bioconjugation Workflow
This protocol describes a general two-step process for conjugating an amine-containing molecule (e.g., a protein) to a sulfhydryl-containing molecule using this compound.[1]
Materials:
-
Amine-containing molecule (Molecule-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
Step 1: Reaction with Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the conjugation buffer.
-
Dissolve the this compound in a small amount of anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[1]
Step 2: Reaction with Sulfhydryl-Containing Molecule
-
Immediately combine the desalted, maleimide-activated molecule from Step 1 with the sulfhydryl-containing molecule.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
The final conjugate can be purified by methods such as size exclusion chromatography to remove any remaining unreacted molecules.
Visualizations
Hydrolysis Pathways
The primary degradation pathways for the reactive ends of the this compound in aqueous buffer are the hydrolysis of the PFP ester and the maleimide ring.
Experimental Workflow for PFP Ester Stability Analysis
A typical workflow for assessing the stability of the PFP ester moiety using HPLC analysis.
Two-Step Bioconjugation Workflow
A logical diagram illustrating the sequential steps for a typical two-step bioconjugation reaction.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Maleimide PEG PFP, MAL-PEG-PFP [nanocs.net]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. chempep.com [chempep.com]
- 8. interchim.fr [interchim.fr]
- 9. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Application of PEG12 Spacers in Advanced Bioconjugation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biopharmaceutical development, the covalent attachment of polyethylene (B3416737) glycol (PEG) spacers, a process known as PEGylation, stands as a cornerstone technology for enhancing the therapeutic properties of biomolecules.[1] Among the various lengths of PEG linkers utilized, the discrete PEG12 spacer, comprising 12 ethylene (B1197577) glycol units, offers a unique balance of properties that are highly advantageous in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[2][3] This in-depth technical guide explores the multifaceted functions of the PEG12 spacer in bioconjugation, providing quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in their drug development endeavors.
The incorporation of a PEG12 spacer into a bioconjugate is a strategic decision aimed at optimizing its physicochemical and biological properties.[4] These spacers are non-toxic, non-immunogenic, and highly soluble in aqueous solutions, making them ideal for biological applications.[5][6] The primary roles of a PEG12 spacer include enhancing solubility and stability, reducing immunogenicity, and providing optimal spatial separation between the conjugated molecules to maintain biological activity.[7][8]
Core Functions and Advantages of the PEG12 Spacer
The utility of a PEG12 spacer in bioconjugation stems from its distinct molecular characteristics, which translate into significant therapeutic advantages.
Enhanced Solubility and Stability
Many potent small-molecule drugs used in bioconjugates are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[8] The hydrophilic nature of the PEG12 spacer, with its repeating ethylene glycol units, effectively counteracts this hydrophobicity.[5][9] This enhanced solubility is crucial for preventing aggregation, which can otherwise diminish efficacy and trigger an immune response.[8] Furthermore, the flexible PEG12 chain can form a protective hydration shell around the bioconjugate, shielding it from enzymatic degradation and thereby increasing its stability in biological fluids.[1][8]
Reduced Immunogenicity
The "stealth" properties conferred by PEGylation are well-documented.[6] The PEG12 spacer creates a steric barrier that can mask immunogenic epitopes on the surface of the biomolecule or the conjugated payload.[1] This shielding effect reduces recognition by the immune system, leading to a lower risk of an unwanted immune response against the therapeutic agent.[1][7]
Optimized Pharmacokinetics
By increasing the hydrodynamic size of the bioconjugate, the PEG12 spacer reduces renal clearance, leading to a prolonged circulation half-life.[1] This extended presence in the bloodstream can lead to improved drug exposure at the target site and a more favorable therapeutic index.[8] Studies have demonstrated a direct correlation between PEG spacer length and the pharmacokinetic profile of ADCs, with longer chains generally leading to slower clearance.[10]
Steric Hindrance and Spatial Separation
The defined length of a PEG12 spacer (approximately 5.6 nm or 56 Å) provides critical spatial separation between the biomolecule (e.g., an antibody) and the conjugated payload (e.g., a cytotoxic drug).[8][11] This separation is vital for several reasons:
-
Preservation of Biological Activity: It prevents the payload from sterically hindering the binding of the antibody to its target antigen.[8]
-
Accessibility of the Payload: It ensures that the payload is accessible to its intracellular target once the bioconjugate is internalized by the target cell.[8]
-
Facilitated Conjugation: The flexible nature of the PEG spacer can overcome steric constraints during the conjugation reaction itself, leading to higher efficiency.[11]
Quantitative Data on the Impact of PEG Spacers
The effects of PEG spacer length on the properties of bioconjugates have been quantitatively assessed in numerous studies. The following tables summarize key findings.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | Not specified | Not specified |
| PEG4 | Not specified | Not specified |
| PEG8 | Significantly reduced | Slower clearance |
| PEG12 | Significantly reduced | Slower clearance |
| PEG24 | Significantly reduced | Slower clearance |
Data synthesized from a study on PEGylated glucuronide-MMAE linkers, indicating that clearance slows as PEG chain length increases, plateauing around 8 PEG units.[10]
Table 2: Molecular Properties of a Representative PEG12-Containing Reagent
| Property | Value | Units | Significance |
| Molecular Formula | C₄₁H₇₂N₄O₁₈S | - | Complete structural composition of Biotin-PEG12-NHS ester |
| Molecular Weight | 941.09 | Daltons | Mass addition to the target molecule |
| Spacer Arm Length | ~56 | Ångstrom | Provides optimal steric accessibility |
Data for Biotin-PEG12-NHS ester.[11]
Experimental Protocols for PEG12 Bioconjugation
While specific protocols are highly dependent on the biomolecule and the reactive chemistry employed, the following provides a general framework for the conjugation of a protein with a PEG12 linker, for instance, using an NHS-ester functionalized PEG12 to target primary amines (e.g., lysine (B10760008) residues).
Materials
-
Protein to be conjugated (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Amine-reactive PEG12 linker (e.g., NHS-PEG12-payload) dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
-
Analytical instruments for characterization (e.g., SDS-PAGE, UV/Vis spectrophotometer, mass spectrometer)
General Conjugation Procedure
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer free of primary amines that could compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG12-payload in DMSO to a stock concentration.
-
Conjugation Reaction: Add the desired molar excess of the PEG12 reagent to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Remove unreacted PEG reagent, payload, and any aggregates by SEC. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[12] IEX can be used to separate species with different degrees of PEGylation.[12]
-
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
UV/Vis Spectroscopy: To determine the drug-to-antibody ratio (DAR) by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[4]
-
Mass Spectrometry: To confirm the precise mass of the conjugate and determine the distribution of PEGylated species.[13]
-
Visualization of Key Concepts
To further elucidate the role of the PEG12 spacer, the following diagrams, generated using Graphviz (DOT language), visualize critical workflows and conceptual relationships.
Caption: A generalized experimental workflow for the bioconjugation of a protein with a PEG12 linker.
Caption: Logical relationships illustrating the functional benefits derived from a PEG12 spacer in bioconjugation.
Applications in Advanced Therapeutics
The strategic advantages of PEG12 spacers are particularly evident in the development of cutting-edge therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a PEG12 spacer is often incorporated into the linker connecting the antibody to the cytotoxic payload.[2][14] Its role is to:
-
Improve the physicochemical properties of the ADC , reducing aggregation and improving stability in circulation.[2]
-
Enable higher drug-to-antibody ratios (DARs) by mitigating the hydrophobicity of the payload, which can otherwise lead to rapid clearance.[15]
-
Enhance pharmacokinetic properties , leading to increased exposure and potentially greater efficacy.[16]
PROTACs and Molecular Glues
Proteolysis-targeting chimeras (PROTACs) and molecular glues are novel therapeutic modalities that induce the degradation of target proteins.[17][18] PROTACs consist of two ligands connected by a linker, one binding to the target protein and the other to an E3 ubiquitin ligase.[3] A PEG12 spacer can be used as part of this linker to:
-
Provide the optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][19]
-
Improve the solubility and cell permeability of the PROTAC molecule, which are often challenges due to their relatively high molecular weight.[17]
Conclusion
The PEG12 spacer is a versatile and powerful tool in the field of bioconjugation, offering a well-defined and optimized solution for many of the challenges encountered in the development of complex biotherapeutics.[2][20] Its ability to enhance solubility, increase stability, reduce immunogenicity, and provide optimal spatial separation makes it an integral component in the design of next-generation ADCs, PROTACs, and other targeted therapies.[7][8] A thorough understanding of its properties and the availability of robust experimental protocols are essential for leveraging the full potential of the PEG12 spacer to create safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Buy Biotin-PEG12-NHS ester | 365441-71-0 [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. enovatia.com [enovatia.com]
- 14. researchgate.net [researchgate.net]
- 15. labinsights.nl [labinsights.nl]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 18. researchgate.net [researchgate.net]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. lifetein.com [lifetein.com]
Introduction to heterobifunctional crosslinkers for protein conjugation
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable reagents in modern biotechnology and drug development, enabling the covalent linkage of two different biomolecules with high precision and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive moieties.[2][3] This unique characteristic allows for sequential, stepwise reactions that minimize the formation of undesirable homodimers and polymers, a common challenge with homobifunctional crosslinkers.[4]
The intrinsic asymmetry of heterobifunctional linkers is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where a specific drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.[5][6] These reagents are also instrumental in a wide array of other applications, including the preparation of immunogens, the immobilization of proteins on solid supports, and the study of protein-protein interactions.[4][7][8]
This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their classification, and detailed protocols for their application in protein conjugation.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are categorized based on the specific functional groups they target.[1] The choice of a particular crosslinker depends on the available functional groups on the biomolecules to be conjugated, such as primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).[9]
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most common class of heterobifunctional crosslinkers.[1] One end of the linker typically contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, found on lysine (B10760008) residues and the N-terminus of proteins.[10] The other end features a maleimide (B117702) group, which specifically reacts with sulfhydryl groups on cysteine residues.[11] This combination allows for highly controlled and site-directed conjugation.[1]
Amine-Reactive and Photoreactive Crosslinkers
These linkers combine an amine-reactive group with a photoreactive group, such as an aryl azide (B81097) or diazirine.[1][2] The amine-reactive end is first coupled to a biomolecule. The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds in close proximity.[2] This is particularly useful for identifying and mapping protein-protein interactions.[12]
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
Zero-Length Crosslinkers
Zero-length crosslinkers, such as 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (B86325) (EDC or EDAC), facilitate the direct covalent bonding of two biomolecules without becoming part of the final linkage.[13][14] EDC activates carboxyl groups to form a reactive intermediate that can then react with primary amines, forming a stable amide bond.[15]
Quantitative Data on Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is also guided by its physicochemical properties, such as spacer arm length, solubility, and whether it is cleavable.
| Crosslinker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS-ester, Maleimide | 8.3 | No | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No |
| N-(γ-Maleimidobutyryloxy)succinimide ester | GMBS | NHS-ester, Maleimide | 7.4 | No | No |
| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | NHS-ester, Maleimide | 9.4 | No | No |
| 3-Maleimidopropionic acid N-hydroxysuccinimide ester | BMPS | NHS-ester, Maleimide | 6.9 | No | No |
| N-Succinimidyl 4-(4-maleimidophenyl)butyrate | SMPB | NHS-ester, Maleimide | 10.9 | No | No |
| N-Hydroxysuccinimidyl-4-azidobenzoate | HSAB | NHS-ester, Aryl azide | 7.7 | No | No |
Experimental Protocols
Two-Step Conjugation using an Amine-Reactive and Sulfhydryl-Reactive Crosslinker (e.g., SMCC)
This protocol outlines the general procedure for conjugating a protein with available primary amines (Protein 1) to a protein with a free sulfhydryl group (Protein 2).
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing a free sulfhydryl group)
-
SMCC Crosslinker
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[5]
-
Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Sephadex G-25)[5]
Procedure:
Step 1: Activation of Protein 1 with SMCC
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10-20 mg/mL) immediately before use.[16]
-
Dissolve Protein 1 in the Amine Reaction Buffer to a concentration of 1-10 mg/mL.[5]
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein 1 solution.[16] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[16]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[16]
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with the Thiol Reaction Buffer.[5][16] This step is crucial to prevent quenching of the sulfhydryl-containing protein in the next step.[5]
Step 2: Conjugation of Maleimide-Activated Protein 1 to Sulfhydryl-Containing Protein 2
-
Immediately add the desalted, maleimide-activated Protein 1 to Protein 2. The optimal molar ratio of the two proteins should be determined empirically for the specific application.[16]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16]
-
The reaction can be quenched by adding a small molecule containing a free sulfhydryl, such as cysteine or β-mercaptoethanol.
-
Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to remove unreacted proteins and byproducts.
Characterization: The success of the conjugation can be confirmed by SDS-PAGE analysis, where the conjugate will exhibit a higher molecular weight than the individual proteins. The degree of conjugation can be quantified using various methods, including UV-Vis spectroscopy or mass spectrometry.[16]
Visualization of Workflows and Pathways
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation using SMCC
Caption: Workflow for preparing an Antibody-Drug Conjugate (ADC) using the SMCC crosslinker.
Signaling Pathway of ADC Internalization and Drug Release
Caption: Pathway of ADC internalization, lysosomal degradation, and subsequent drug release.[6]
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 3. Heterobifunctional Crosslinkers [proteochem.com]
- 4. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. korambiotech.com [korambiotech.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of Pentafluorophenyl Esters with Primary Amines for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and synthetic chemistry, the efficient and specific formation of stable amide bonds is a cornerstone of paramount importance. For researchers, scientists, and drug development professionals, the choice of coupling chemistry can profoundly impact the success of their endeavors, from the synthesis of novel therapeutics to the development of advanced diagnostic tools. Among the array of amine-reactive functionalities, pentafluorophenyl (PFP) esters have emerged as a superior class of reagents, offering distinct advantages in reactivity, stability, and versatility over traditionally used N-hydroxysuccinimide (NHS) esters.
This technical guide provides a comprehensive overview of the core principles governing the reactivity of PFP esters with primary amines. It delves into the reaction kinetics, mechanistic details, and influencing factors that are critical for optimizing conjugation strategies. Furthermore, this guide presents detailed experimental protocols and quantitative data to serve as a practical resource for laboratory applications.
Core Principles of PFP Ester Reactivity
PFP esters are active esters derived from pentafluorophenol. Their heightened reactivity stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This electronic effect renders the carbonyl carbon of the ester highly electrophilic and thus more susceptible to nucleophilic attack by a primary amine. Concurrently, the pentafluorophenolate anion is an excellent leaving group, further facilitating the reaction. The overall reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.[1]
Key Advantages Over NHS Esters:
-
Enhanced Stability Towards Hydrolysis: PFP esters exhibit significantly greater resistance to spontaneous hydrolysis in aqueous media compared to NHS esters.[2] This increased stability is a crucial advantage, particularly in bioconjugation reactions that are often performed in aqueous buffers over extended periods. It minimizes the loss of the reactive ester to a competing side reaction, leading to more efficient conjugation and better reproducibility.
-
Faster Aminolysis Kinetics: Kinetic studies have demonstrated the superior reactivity of PFP esters towards aminolysis (the desired reaction with amines). This allows for faster reaction times and the potential to use lower concentrations of the labeling reagent.
Quantitative Data on Reactivity and Stability
The selection of an appropriate active ester is often guided by quantitative measures of its reactivity and stability. The following tables summarize key kinetic and stability data for PFP esters in comparison to the widely used NHS esters.
Table 1: Comparative Aminolysis Kinetics
| Active Ester Platform | Amine Nucleophile | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Reference |
| Poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-Aminomethylpyrene (Aliphatic Amine) | 2.46 x 10⁻¹ | [3][4] |
| Poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-Aminopyrene (Aromatic Amine) | 5.11 x 10⁻³ | [3][4] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) | 1-Aminomethylpyrene (Aliphatic Amine) | 3.49 x 10⁻³ | [3][4] |
This data highlights the significantly faster reaction of PFP esters with aliphatic primary amines compared to NHS esters. It also demonstrates the difference in reactivity of PFP esters with aliphatic versus aromatic amines.
Table 2: Comparative Hydrolytic Stability
| Active Ester | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| Porphyrin-NHS Ester (P3-NHS) | 8.0 | Room Temperature | 210 min | [5][6] |
| Porphyrin-NHS Ester (P3-NHS) | 8.5 | Room Temperature | 180 min | [5][6] |
| Porphyrin-NHS Ester (P3-NHS) | 9.0 | Room Temperature | 125 min | [5][6] |
| Porphyrin-NHS Ester (P4-NHS) | 8.0 | Room Temperature | 190 min | [5][6] |
| Porphyrin-NHS Ester (P4-NHS) | 8.5 | Room Temperature | 130 min | [5][6] |
| Porphyrin-NHS Ester (P4-NHS) | 9.0 | Room Temperature | 110 min | [5][6] |
| NHS Ester (general) | 7.0 | 0 | 4-5 hours | |
| NHS Ester (general) | 8.6 | 4 | 10 min |
Reaction Mechanism and Influencing Factors
The reaction between a PFP ester and a primary amine is a classic example of nucleophilic acyl substitution.
Factors Influencing the Reaction:
-
pH: The optimal pH for the reaction is typically between 7.2 and 8.5.[7] At lower pH values, the primary amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and thus significantly slowing down or inhibiting the reaction. At higher pH values (above 9.0), the rate of hydrolysis of the PFP ester increases, which can compete with the desired aminolysis reaction.[8]
-
Solvent: PFP esters are often dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[9] This is done to prevent premature hydrolysis of the ester. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of proteins or other biomolecules.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C for sensitive biomolecules.[7] Lower temperatures can help to minimize hydrolysis and other side reactions.
-
Concentration of Reactants: The rate of the reaction is dependent on the concentration of both the PFP ester and the primary amine. Using a molar excess of the PFP ester can help to drive the reaction to completion.
-
Steric Hindrance: The structure of both the carboxylic acid from which the PFP ester is derived and the primary amine can influence the reaction rate. Sterically hindered amines will react more slowly.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of PFP esters.
Protocol 1: General Procedure for Conjugation of a PFP Ester to a Protein
Materials:
-
Protein containing primary amines (e.g., lysine (B10760008) residues)
-
PFP ester-activated molecule
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5)[5]
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in anhydrous DMF or DMSO to a concentration of 10-100 mM.[7]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFP ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5]
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 30 minutes to consume any unreacted PFP ester.
-
Purification: Purify the protein conjugate from excess reagents and byproducts using a size-exclusion chromatography column.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-PFP Esters
Materials:
-
Fmoc-protected amino acid PFP esters
-
Resin for SPPS (e.g., Wang resin)
-
DMF
-
20% Piperidine (B6355638) in DMF (deprotection solution)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve the Fmoc-amino acid PFP ester (2-4 equivalents) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications and Workflows in Drug Development and Research
The unique properties of PFP esters make them valuable tools in various aspects of drug development and scientific research.
Antibody-Drug Conjugate (ADC) Development Workflow
PFP esters can be utilized to attach a potent cytotoxic drug to a monoclonal antibody (mAb) via a linker, forming an ADC.
Workflow for Labeling a Protein for Cellular Imaging
Fluorescently labeled proteins are essential tools for studying cellular processes. PFP esters provide an efficient method for attaching fluorescent dyes to proteins.
Activity-Based Protein Profiling (ABPP) Workflow
PFP esters can be incorporated into chemical probes for ABPP, a powerful technique to study enzyme activity in complex biological systems.
Conclusion
Pentafluorophenyl esters represent a highly efficient and versatile class of reagents for the modification of primary amines. Their enhanced stability towards hydrolysis and rapid aminolysis kinetics make them a superior choice over traditional NHS esters for a wide range of applications in research, diagnostics, and drug development. By understanding the core principles of their reactivity and optimizing reaction conditions, scientists can leverage the power of PFP esters to construct complex bioconjugates and synthetic molecules with greater efficiency and reproducibility. This guide serves as a foundational resource to aid in the successful implementation of PFP ester chemistry in the laboratory.
References
- 1. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms in Postpolymerization Modification with Primary and Aromatic Amines [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. precisepeg.com [precisepeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes: Synthesis of Antibody-Drug Conjugates Using Mal-NH-PEG12-CH2CH2COOPFP Ester
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. The Mal-NH-PEG12-CH2CH2COOPFP ester is a heterobifunctional linker designed for cysteine-based conjugation. It features a maleimide (B117702) group for covalent attachment to thiol groups on a reduced antibody and a pentafluorophenyl (PFP) ester for stable amide bond formation with an amine-containing drug payload. The 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the ADC's pharmacokinetic profile.
This document provides a detailed protocol for the synthesis and characterization of an ADC using this linker. The process involves three main stages:
-
Drug-Linker Conjugation: Reaction of the PFP ester with the amine group of the cytotoxic payload.
-
Antibody Thiolation: Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups.
-
ADC Conjugation & Purification: Reaction of the maleimide-activated drug-linker with the thiolated antibody, followed by purification of the resulting ADC.
A common cytotoxic payload for this application is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent.[]
Reaction Principle and Workflow
The PFP ester is a highly efficient amine-reactive functional group that is less susceptible to hydrolysis in aqueous media compared to other active esters like NHS esters, leading to more efficient reactions.[2][3] The maleimide group reacts specifically with sulfhydryl groups at a neutral pH (6.5-7.5) to form a stable thioether bond.[4][5] The overall workflow involves a two-step conjugation process to ensure specificity and efficiency.
Figure 1. Overall workflow for ADC synthesis.
Experimental Protocols
Materials and Buffers
-
This compound: Store at -20°C with desiccant.[4]
-
Amine-containing Payload (e.g., MMAE): Handle with appropriate safety precautions.
-
Monoclonal Antibody (mAb): e.g., IgG1, at 5-10 mg/mL.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[4]
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2-7.4.[6] Avoid buffers containing primary amines (e.g., Tris).[4]
-
Purification Columns: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent) for buffer exchange and ADC purification.[]
Protocol I: Drug-Linker Conjugation (PFP Ester Reaction)
This protocol describes the reaction of the PFP ester with an amine-containing payload.
-
Preparation: Bring the vial of this compound and the payload to room temperature before opening to prevent moisture condensation.[4]
-
Dissolution: Dissolve the payload in anhydrous DMF or DMSO. Separately, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of ~10-20 mM immediately before use. Do not store the linker in solution.[4][8]
-
Reaction: Add 1.5-2.0 molar equivalents of the dissolved linker to the payload solution. If the payload is a salt (e.g., HCl salt), add 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the salt and facilitate the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the maleimide-activated drug-linker.
-
Storage: The resulting maleimide-activated drug-linker solution can be used directly in the next step or stored at -20°C for a short period.
Figure 2. Chemical reaction mechanisms for ADC synthesis.
Protocol II: Partial Antibody Reduction (Thiolation)
This protocol generates free thiol groups by reducing interchain disulfide bonds. The goal is to achieve an average of 4-8 thiols per antibody, leading to a Drug-to-Antibody Ratio (DAR) of 4 or 8.
-
Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Conjugation Buffer. Add a 10- to 20-fold molar excess of TCEP to the antibody solution.[6][9] The exact amount should be optimized to achieve the desired DAR.[10]
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-3 hours.[6]
-
Removal of TCEP: Immediately after incubation, remove the excess TCEP. This is a critical step to prevent reaction with the maleimide group. Use a desalting column or a centrifugal filter device (30 kDa cutoff) for rapid buffer exchange into fresh, cold Conjugation Buffer.[9]
-
Usage: Use the resulting thiolated antibody immediately for the conjugation reaction.
Protocol III: ADC Conjugation and Purification
This protocol conjugates the maleimide-activated drug-linker to the thiolated antibody.
-
Conjugation: To the cold, thiolated antibody solution, slowly add the maleimide-activated drug-linker solution (from Protocol I). A typical molar ratio is 1.5-2.0 moles of drug-linker per mole of free thiol. The final concentration of organic solvent (DMSO or DMF) should be kept below 10% to maintain antibody stability.[4]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.[11]
-
Quenching (Optional): To quench any unreacted maleimide groups, N-acetylcysteine can be added to a final concentration of 1 mM and incubated for 20 minutes.
-
Purification: Purify the ADC from unconjugated drug-linker, aggregates, and other impurities using Size Exclusion Chromatography (SEC).[][12] This method separates molecules based on size and is effective for removing small molecule impurities and aggregates under mild, native conditions.[]
-
Storage: Store the purified ADC in a suitable formulation buffer (e.g., PBS) at 2-8°C for short-term storage or at -80°C for long-term storage.[9]
Data Presentation and Characterization
The final ADC product must be characterized to determine its critical quality attributes, including purity, drug-to-antibody ratio (DAR), and potency.
Table 1: Summary of Recommended Reaction Conditions
| Step | Parameter | Recommended Value | Notes |
| Drug-Linker Conjugation | Linker:Payload Molar Ratio | 1.5 - 2.0 : 1 | Optimize based on payload reactivity. |
| Solvent | Anhydrous DMF or DMSO | Ensure solvent is dry to prevent hydrolysis.[4] | |
| Temperature / Time | Room Temp / 2-4 hours | Monitor by LC-MS. | |
| Antibody Reduction | TCEP:Antibody Molar Ratio | 10 - 20 : 1 | Key parameter to control final DAR.[6] |
| Buffer | Conjugation Buffer, pH 7.2-7.4 | Must be free of primary amines. | |
| Temperature / Time | Room Temp / 1-3 hours | Over-reduction can lead to fragmentation.[9] | |
| ADC Conjugation | Drug-Linker:Thiol Molar Ratio | 1.5 - 2.0 : 1 | Add drug-linker slowly to antibody solution. |
| Organic Solvent Conc. | < 10% (v/v) | High concentration can cause aggregation.[4] | |
| Temperature / Time | 4°C / Overnight | Gentle mixing, protect from light. |
ADC Characterization Methods
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter.[13]
-
Hydrophobic Interaction Chromatography (HIC): This is a primary method for determining DAR. ADCs with different numbers of hydrophobic drugs (DAR 0, 2, 4, 6, 8) can be separated. The average DAR is calculated from the weighted average of the peak areas.[13][]
-
UV-Vis Spectroscopy: A simpler method that can be used if the drug and antibody have distinct absorbance maxima. The average DAR is calculated from the concentrations of the drug and antibody determined by the Beer-Lambert law.[][15]
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): Used to quantify the percentage of monomeric ADC and identify the presence of high molecular weight species (aggregates) or fragments.[16]
-
-
In Vitro Cytotoxicity:
-
Cell-based Assays: The potency of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) against antigen-positive cancer cell lines.
-
Table 2: Typical ADC Characterization Results
| Parameter | Method | Typical Result |
| Average DAR | HIC-HPLC | 3.5 - 4.0 or 7.0 - 7.8 |
| Monomer Purity | SEC-HPLC | > 95% |
| Aggregates | SEC-HPLC | < 5% |
| Free Drug Level | RP-HPLC | < 1% |
| In Vitro Potency (IC50) | Cell Viability Assay | Low nanomolar to picomolar range[17] |
Mechanism of Action: MMAE-based ADC
Once administered, the ADC circulates until it finds its target antigen on a cancer cell.
-
Binding & Internalization: The ADC's antibody component binds to a specific antigen on the tumor cell surface, leading to the internalization of the ADC-antigen complex into an endosome.[17][18]
-
Lysosomal Trafficking: The endosome fuses with a lysosome.[17]
-
Payload Release: Inside the lysosome, the acidic environment and proteases (like Cathepsin B) cleave the linker, releasing the active MMAE payload into the cytoplasm.[][19]
-
Cytotoxicity: Free MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[19][20]
-
Cell Cycle Arrest & Apoptosis: This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[17][18]
References
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 19. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 20. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
Application Notes and Protocols for Labeling Proteins with Mal-NH-PEG12-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the covalent labeling of proteins using the heterobifunctional crosslinker, Mal-NH-PEG12-CH2CH2COOPFP ester. This reagent facilitates the site-specific conjugation of a polyethylene (B3416737) glycol (PEG) linker to proteins, a process commonly known as PEGylation, which can enhance the therapeutic properties of proteins by increasing their stability, solubility, and in vivo circulation time.
The this compound contains two reactive moieties: a maleimide (B117702) group that specifically reacts with free sulfhydryl (thiol) groups on cysteine residues, and a pentafluorophenyl (PFP) ester that reacts with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. The long, flexible PEG12 linker provides a hydrophilic spacer that can improve the pharmacokinetic and pharmacodynamic properties of the modified protein.
Principle of the Labeling Reaction
The labeling strategy with this compound can be performed as a one-step or a two-step process, depending on the desired outcome and the nature of the protein.
-
Two-Step Conjugation (Recommended for Specificity): This is the most common approach. First, the PFP ester is reacted with a protein containing accessible primary amines. After removing the excess crosslinker, a second protein or molecule with a free sulfhydryl group is added to react with the maleimide group. This method allows for the controlled formation of well-defined protein-protein or protein-molecule conjugates.[1]
-
One-Step Conjugation: In this approach, the crosslinker is added to a mixture of the amine-containing and sulfhydryl-containing molecules. This method is simpler but may result in a more heterogeneous mixture of products, including homodimers. The reaction conditions, particularly the pH, must be carefully controlled to favor the desired reactions.
Key Experimental Parameters
Successful protein labeling with this compound depends on the careful optimization of several key parameters. The following table summarizes the recommended starting conditions, which should be further optimized for each specific application.
| Parameter | Recommended Range | Notes |
| pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | The reaction of maleimides with thiols is most efficient and specific at a neutral pH.[1][2][3] At pH values above 7.5, the maleimide group can react with primary amines and undergo hydrolysis.[1][4] |
| pH for PFP Ester-Amine Reaction | 7.0 - 9.0 | PFP esters react with primary amines to form stable amide bonds.[1][5] The rate of this reaction increases with pH. However, the rate of hydrolysis of the PFP ester also increases at higher pH.[1][6] |
| Molar Ratio (Crosslinker:Protein) | 10:1 to 50:1 | The optimal molar ratio depends on the protein concentration and the number of available reactive groups. More dilute protein solutions generally require a higher molar excess of the crosslinker.[1] For labeling antibodies, a 10:1 to 20:1 molar ratio of maleimide to protein is a good starting point.[7][8][9] For PFP esters, a 2:1 to 10:1 molar ratio of ester to free amine is recommended.[5] |
| Reaction Time | 30 minutes to overnight | Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.[5][7] |
| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used to minimize protein degradation and non-specific reactions, especially for longer incubation times.[1][6] |
| Buffer Composition | Phosphate, HEPES, Borate, or Bicarbonate buffers | Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they will compete with the intended reaction.[2][6][7] Buffers should be degassed to prevent oxidation of thiols.[2][7][10] |
Experimental Protocols
Protocol 1: Two-Step Labeling of an Amine-Containing Protein (Protein-NH2) followed by Conjugation to a Thiol-Containing Molecule (Molecule-SH)
This protocol describes the activation of a protein with primary amines using the PFP ester end of the crosslinker, followed by conjugation to a molecule containing a free sulfhydryl group.
Materials:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
Reaction Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Conjugation Buffer: Same as Reaction Buffer A
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Protein-NH2:
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of the crosslinker to room temperature before opening to prevent moisture condensation.[1][6]
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution.[5] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and will hydrolyze.[6]
-
-
Activation of Protein-NH2:
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution while gently stirring.[1] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[1]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[1]
-
-
Removal of Excess Crosslinker:
-
Conjugation to Molecule-SH:
-
Purification of the Conjugate:
Protocol 2: One-Step Labeling of a Protein Containing Both Amines and Thiols
This protocol is suitable for intramolecular crosslinking or for labeling a protein at both amine and thiol sites with the PEG linker, potentially for subsequent attachment of other molecules.
Materials:
-
This compound
-
Protein containing both primary amines and free sulfhydryl groups
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification equipment (desalting columns, chromatography systems)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[2][10]
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.[7][11] Remove the excess TCEP using a desalting column.
-
-
Crosslinker Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the crosslinker solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess crosslinker and purify the labeled protein using a desalting column, dialysis, or chromatography as appropriate for the specific protein and downstream application.[7]
-
Characterization of the Labeled Protein
After purification, it is essential to characterize the PEGylated protein to determine the degree of labeling and to confirm that the protein's integrity and activity are maintained. Common analytical techniques include:
-
Mass Spectrometry (MS): To confirm the covalent attachment of the PEG linker and to determine the number of PEG chains per protein molecule.[12][13][14]
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
HPLC/FPLC: To assess the purity of the conjugate and to separate different PEGylated species.[15]
-
Activity Assays: To ensure that the biological activity of the protein is not compromised by the labeling process.
Storage of the Labeled Protein
Purified protein conjugates should ideally be used immediately.[7] For short-term storage, they can be kept at 2-8°C in the dark for up to one week.[7] For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol (B35011) and store at -20°C, or to add a stabilizer such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) and store at 4°C.[7][8]
Visualizing the Workflow and Chemistry
The following diagrams illustrate the chemical reaction and the experimental workflow for the two-step protein labeling process.
Caption: Chemical reaction scheme for protein labeling.
Caption: Two-step experimental workflow diagram.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biotium.com [biotium.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
Application Notes and Protocols for Peptide Conjugation with Mal-NH-PEG12-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of peptides using the heterobifunctional linker, Mal-NH-PEG12-CH2CH2COOPFP ester. This linker contains a maleimide (B117702) group for covalent attachment to thiol-containing moieties (such as cysteine residues in peptides) and a pentafluorophenyl (PFP) ester for reaction with primary amines (such as lysine (B10760008) residues or the N-terminus of a peptide). The 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce steric hindrance. This two-step conjugation strategy allows for the specific and efficient creation of peptide conjugates for various applications in drug development, diagnostics, and research.
PFP esters are active esters that form stable amide bonds with primary amines and are noted to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters[1][2][3]. The maleimide group reacts specifically with sulfhydryl groups at a slightly acidic to neutral pH, forming a stable thioether bond[4]. The sequential nature of this conjugation allows for controlled and directed coupling of two different molecules.
Reaction Principle
The conjugation process involves two key reactions:
-
Amine-PFP Ester Reaction: The primary amine of the first peptide (Peptide 1) nucleophilically attacks the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol. This reaction is typically carried out at a pH of 7.2-8.5[1][4].
-
Thiol-Maleimide Reaction (Michael Addition): The thiol group of the second peptide (Peptide 2, containing a cysteine residue) undergoes a Michael addition reaction with the maleimide group of the now-modified Peptide 1. This forms a stable thioether linkage and is optimally performed at a pH of 6.5-7.5[4][5].
Experimental Protocols
This section details the step-by-step procedure for the two-step conjugation of two peptides using this compound.
Materials and Reagents
-
Peptide 1 (containing at least one primary amine, e.g., N-terminus or lysine residue)
-
Peptide 2 (containing a free thiol, e.g., cysteine residue)
-
This compound (moisture-sensitive, store at -20°C with desiccant)[4][6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][4][6]
-
Reaction Buffer 1 (Amine Conjugation): 50-100 mM Phosphate Buffered Saline (PBS), Borate, or HEPES buffer, pH 7.2-8.5[1]. Avoid buffers containing primary amines like Tris[6].
-
Reaction Buffer 2 (Thiol Conjugation): 50-100 mM Phosphate Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5[4][5].
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds in Peptide 2[5].
-
Quenching Reagent (optional): Tris buffer or a small molecule thiol like cysteine[1][5].
-
Desalting columns or dialysis equipment for purification[4][6].
-
Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system[7][][9].
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization[10][11].
Step 1: Activation of Peptide 1 with this compound
-
Preparation of Peptide 1: Dissolve Peptide 1 in Reaction Buffer 1 to a final concentration of 0.5-5 mg/mL[1]. If solubility is an issue, up to 10% DMSO or DMF can be added to the buffer[1][4].
-
Preparation of Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution[1][4]. Due to the moisture-sensitive nature of the PFP ester, it is crucial to equilibrate the vial to room temperature before opening to prevent condensation[4][6]. Do not prepare aqueous stock solutions for storage[6].
-
Conjugation Reaction:
-
Slowly add the linker solution to the Peptide 1 solution while gently stirring.
-
The recommended molar ratio of the linker to Peptide 1 is between 2:1 and 10:1[1]. Optimization may be required depending on the peptide. A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein has been suggested for sufficient maleimide activation[4].
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules[1][4].
-
-
Removal of Excess Linker: Purify the maleimide-activated Peptide 1 (Peptide 1-PEG-Maleimide) from the excess, unreacted linker using a desalting column or dialysis equilibrated with Reaction Buffer 2[4][6]. This step is critical to prevent the unreacted linker from reacting with Peptide 2.
Step 2: Conjugation of Maleimide-Activated Peptide 1 with Peptide 2
-
Preparation of Peptide 2:
-
Conjugation Reaction:
-
Combine the purified Peptide 1-PEG-Maleimide with the reduced Peptide 2.
-
The optimal molar ratio of maleimide to thiol can vary. A starting point of 2:1 to 5:1 (maleimide-activated peptide to thiol-containing peptide) is recommended, but this should be optimized for each specific system[5][14][15].
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light. The reaction is typically complete within this timeframe[4].
-
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol such as cysteine can be added in excess[5].
Step 3: Purification of the Final Conjugate
-
RP-HPLC Purification: The final peptide-PEG-peptide conjugate can be purified from unreacted peptides and byproducts using preparative RP-HPLC[7][].
-
Column: A C18 column is commonly used for peptide purification[16].
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase system[9][16].
-
Gradient: A linear gradient from low to high acetonitrile concentration is used to elute the components based on their hydrophobicity[16]. The PEGylated conjugate will typically have a different retention time than the starting peptides.
-
Collect fractions and analyze them for the presence of the desired conjugate.
-
Step 4: Characterization of the Conjugate
-
Mass Spectrometry:
-
SDS-PAGE:
-
Analyze the purified conjugate by SDS-PAGE to assess its purity and confirm an increase in molecular weight compared to the starting peptides[12][13]. The PEGylated conjugate will migrate slower on the gel. Staining with both a protein stain (e.g., Coomassie Blue) and a PEG-specific stain (e.g., barium iodide) can be performed[17].
-
-
Analytical RP-HPLC:
-
Assess the purity of the final conjugate by analytical RP-HPLC. A single, sharp peak at a new retention time is indicative of a pure product[18].
-
Data Presentation
The efficiency of conjugation can be influenced by factors such as the molar ratio of reactants and the specific properties of the peptides involved[14][15][19]. The following table presents example data on conjugation efficiency from the literature for maleimide-thiol reactions.
| Reactants | Molar Ratio (Maleimide:Thiol) | Reaction Time | Temperature (°C) | pH | Conjugation Efficiency (%) | Reference(s) |
| Maleimide-functionalized Nanoparticles & cRGDfK Peptide | 2:1 | 30 min | Room Temp | 7.0 | 84 ± 4 | [14][15] |
| Maleimide-functionalized Nanoparticles & 11A4 Nanobody | 5:1 | 2 hours | Room Temp | 7.4 | 58 ± 12 | [14][15] |
Note: These values are illustrative and the optimal conditions and resulting efficiencies for your specific peptides and the this compound should be determined empirically.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step peptide conjugation.
Signaling Pathway (Reaction Mechanism)
Caption: Chemical reaction pathway for the two-step conjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Functionalization of Nanoparticles with Mal-NH-PEG12-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. The choice of linker molecule is paramount to ensure stable conjugation, biocompatibility, and optimal functionality of the final nanoparticle construct. This document provides detailed application notes and protocols for the use of Mal-NH-PEG12-CH2CH2COOPFP ester, a heterobifunctional linker designed for the covalent attachment of amine-containing molecules to sulfhydryl-functionalized nanoparticles or vice-versa.
This compound incorporates three key components:
-
A Maleimide (B117702) group , which reacts specifically with free sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond.
-
A Pentafluorophenyl (PFP) ester , an active ester that reacts with primary amines over a pH range of 7-9 to form a stable amide bond. PFP esters are known for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[1][2][3]
-
A Polyethylene (B3416737) Glycol (PEG)12 spacer , a hydrophilic 12-unit PEG chain that increases the solubility of the conjugate, reduces steric hindrance, and minimizes non-specific protein binding, thereby enhancing the biocompatibility and circulation time of the nanoparticle construct.[4][5]
These characteristics make this compound a versatile tool for creating precisely engineered nanoparticle-biomolecule conjugates.
Applications
The unique properties of this linker enable a wide range of applications in nanotechnology and drug development:
-
Targeted Drug Delivery: Conjugation of targeting ligands such as antibodies, peptides, or small molecules to drug-loaded nanoparticles to enhance delivery to specific cell types or tissues.[6][7]
-
Bioimaging: Attachment of fluorescent dyes, quantum dots, or contrast agents to nanoparticles for in vitro and in vivo imaging applications.
-
Diagnostics: Immobilization of antibodies or other capture proteins onto nanoparticle surfaces for the development of sensitive diagnostic assays.
-
Surface Modification: General surface modification of nanoparticles to improve their stability, solubility, and biocompatibility in physiological environments.[8][9]
Quantitative Data
The efficiency of nanoparticle functionalization can be assessed using various analytical techniques. While specific data for this compound is dependent on the specific nanoparticle and biomolecule used, the following table provides an overview of common characterization methods and expected outcomes.
| Parameter | Analytical Technique | Purpose | Expected Outcome/Typical Values | References |
| PEGylation Confirmation | UV-Vis Spectroscopy | To confirm the presence of the PEG linker on metallic nanoparticles (e.g., AuNPs) by observing a shift in the surface plasmon resonance peak. | A red-shift of 2-10 nm in the absorbance maximum. | [10] |
| Dynamic Light Scattering (DLS) | To measure the increase in hydrodynamic diameter of the nanoparticles after PEGylation. | An increase of 5-20 nm in hydrodynamic diameter, depending on the initial nanoparticle size and PEG chain length. | [4] | |
| Zeta Potential | To measure the change in surface charge of the nanoparticles after functionalization. | A shift towards a more neutral potential, indicating successful surface coating. | [4] | |
| Quantification of PEGylation | Nuclear Magnetic Resonance (NMR) | To quantify the number of PEG chains per nanoparticle. | Provides a ratio of PEG protons to nanoparticle core material protons (if applicable) or to a known internal standard.[4][11][12] | |
| High-Performance Liquid Chromatography (HPLC) | To quantify the amount of free and conjugated PEG after nanoparticle dissolution. | Allows for the creation of a standard curve to determine the concentration of bound PEG.[11] | ||
| Confirmation of Biomolecule Conjugation | Gel Electrophoresis (e.g., SDS-PAGE) | To confirm the covalent attachment of proteins or other large biomolecules to the nanoparticle. | A band shift corresponding to the increased molecular weight of the nanoparticle-protein conjugate. | [13] |
| Fluorescence Spectroscopy | If a fluorescently labeled biomolecule is used, this can confirm its presence on the nanoparticle. | Emission spectrum characteristic of the fluorophore. |
Experimental Protocols
The following protocols describe a two-step process for conjugating a sulfhydryl-containing nanoparticle with an amine-containing biomolecule (e.g., a protein or antibody). This approach minimizes unwanted side reactions.
Important Product Information:
-
Mal-(PEG)n-PFP esters are moisture-sensitive. Store the reagent at -20°C with a desiccant.
-
Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Prepare solutions of the linker immediately before use, as the PFP ester can hydrolyze in aqueous solutions. Do not store the reagent in solution.
-
Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls as they will compete with the reaction.[14]
Protocol 1: Activation of Amine-Containing Biomolecule with this compound
This protocol describes the reaction of the PFP ester end of the linker with a primary amine on the biomolecule.
Materials:
-
Amine-containing biomolecule (e.g., antibody, protein)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Desalting column
Procedure:
-
Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the Conjugation Buffer to a concentration of 1-5 mg/mL.[13]
-
Prepare the Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[14]
-
Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.[13][14]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the unreacted linker from reacting with the nanoparticles in the next step. The product of this step is the maleimide-activated biomolecule.
Protocol 2: Conjugation of Maleimide-Activated Biomolecule to Sulfhydryl-Containing Nanoparticles
This protocol describes the reaction of the maleimide group on the activated biomolecule with the sulfhydryl groups on the nanoparticle surface.
Materials:
-
Maleimide-activated biomolecule (from Protocol 1)
-
Sulfhydryl-containing nanoparticles
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5
Procedure:
-
Prepare Nanoparticles: Disperse the sulfhydryl-containing nanoparticles in the Conjugation Buffer.
-
Conjugation Reaction: Immediately add the desalted, maleimide-activated biomolecule to the nanoparticle dispersion. The optimal molar ratio of the activated biomolecule to the nanoparticles should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of 1-10 mM and incubated for an additional 30 minutes.
-
Purification: Purify the final nanoparticle-biomolecule conjugate to remove excess biomolecule and quenching reagents. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography, depending on the size and stability of the nanoparticles.
-
Characterization: Characterize the final conjugate using the techniques outlined in the Quantitative Data table.
-
Storage: Store the final conjugate in a suitable buffer at 4°C.
Visualizations
Experimental Workflow
Caption: Workflow for two-step nanoparticle conjugation.
Generalized Signaling Pathway for Targeted Nanoparticle
Caption: Targeted nanoparticle mechanism of action.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00696G [pubs.rsc.org]
- 6. Methods for Conjugating Antibodies to Nanocarriers | Springer Nature Experiments [experiments.springernature.com]
- 7. Directional conjugation of antibodies to nanoparticles for synthesis of multiplexed optical contrast agents with both delivery and targeting moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wilhelm-lab.com [wilhelm-lab.com]
- 9. benchchem.com [benchchem.com]
- 10. Directional conjugation of antibodies to nanoparticles for synthesis of multiplexed optical contrast agents with both delivery and targeting moieties | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Surface Modification Using Pentafluorophenyl (PFP) Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters have emerged as highly efficient reagents for surface modification, offering a robust and versatile method for the covalent immobilization of biomolecules and other ligands.[1] This is of particular interest to researchers in drug development, diagnostics, and biomaterials science who require stable and functionalized surfaces for a variety of applications, including cell culture, biosensing, and targeted drug delivery.[2][3]
The primary advantage of PFP esters lies in their enhanced stability and reactivity compared to other common amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters. PFP esters are significantly less susceptible to hydrolysis in aqueous environments, which allows for more controlled and efficient conjugation reactions, particularly at physiological pH.[4][5] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, promoting rapid reaction with primary and secondary amines to form stable amide bonds.[4]
These application notes provide detailed protocols for the surface modification of various substrates using PFP esters, methods for characterization, and a summary of relevant quantitative data to guide experimental design.
Key Advantages of PFP Esters for Surface Modification
-
Enhanced Stability: PFP esters exhibit greater resistance to hydrolysis compared to NHS esters, leading to a longer active lifetime on the surface in aqueous buffers.[4][5]
-
High Reactivity: The pentafluorophenolate is an excellent leaving group, resulting in faster and more efficient aminolysis.
-
Versatility: PFP ester chemistry can be applied to a wide range of surfaces and biomolecules containing primary or secondary amines.
-
Controlled Reactions: The increased stability allows for more reproducible and controlled surface densities of immobilized ligands.
Data Presentation: Comparative Stability and Reactivity
The choice of active ester is critical for successful surface modification. The following tables summarize the comparative stability of PFP esters versus NHS esters and provide an overview of typical reaction conditions.
| Parameter | PFP Ester | NHS Ester | Reference |
| Relative Hydrolytic Stability | Higher | Lower | [4][5] |
| Optimal pH for Aminolysis | 7.2 - 8.5 | 7.0 - 8.0 | [4][6] |
| Primary Competing Reaction | Hydrolysis (slower rate) | Hydrolysis (faster rate) | [7] |
| Parameter | Recommended Condition | Reference |
| Reaction pH | 7.2 - 8.5 | [6] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | [6] |
| Solvents for Stock Solutions | Anhydrous DMF or DMSO | [4] |
| Quenching Reagent | Tris buffer or other primary amine-containing buffer | [6] |
Experimental Protocols
Protocol 1: Surface Activation of Amine-Functionalized Glass Slides with a PFP-Ester Crosslinker
This protocol describes the activation of a primary amine-functionalized glass slide using a homobifunctional PFP-ester crosslinker. This creates a surface ready for the immobilization of a second amine-containing ligand.
Materials:
-
Amine-functionalized glass slides (e.g., APTES-coated)
-
Homobifunctional PFP-ester crosslinker (e.g., a PFP ester with a spacer arm and another PFP ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)
-
Nitrogen gas stream
-
Orbital shaker
Methodology:
-
Preparation of PFP-Ester Solution: Immediately before use, dissolve the PFP-ester crosslinker in anhydrous DMF or DMSO to a concentration of 10-100 mM.
-
Surface Activation:
-
Place the amine-functionalized glass slides in a clean, dry reaction vessel.
-
Dilute the PFP-ester stock solution in the Reaction Buffer to a final concentration of 1-10 mM.
-
Immediately immerse the slides in the PFP-ester solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation on an orbital shaker.
-
-
Washing:
-
Remove the slides from the activation solution.
-
Wash the slides three times with Washing Buffer for 5 minutes each with gentle agitation.
-
Rinse the slides with deionized water.
-
-
Drying: Dry the slides under a gentle stream of nitrogen gas. The PFP-activated slides are now ready for immobilization of the target ligand.
Protocol 2: Immobilization of a Protein onto a PFP-Ester Activated Surface
This protocol details the covalent attachment of a protein to a PFP-ester activated surface, such as the one prepared in Protocol 1.
Materials:
-
PFP-ester activated glass slides
-
Protein solution (1 mg/mL in PBS, pH 7.4)
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Washing Buffer: PBST
-
Humidified chamber
Methodology:
-
Protein Immobilization:
-
Place the PFP-ester activated slides in a humidified chamber.
-
Apply the protein solution evenly onto the activated surface of the slides.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in the humidified chamber.
-
-
Quenching:
-
Remove the protein solution.
-
Immerse the slides in Quenching Buffer for 30 minutes at room temperature with gentle agitation to block any unreacted PFP esters.
-
-
Washing:
-
Wash the slides three times with Washing Buffer for 5 minutes each with gentle agitation.
-
Rinse with deionized water.
-
-
Drying and Storage:
-
Dry the slides under a gentle stream of nitrogen gas.
-
Store the protein-immobilized slides at 4°C in a dry, sealed container.
-
Protocol 3: Preparation of PFP-Ester Functionalized Polymer Microplates for Cell Adhesion Studies
This protocol describes the modification of a polymer microplate surface with PFP esters to facilitate the immobilization of cell adhesion peptides (e.g., RGD).
Materials:
-
Plasma-treated polymer microplate (e.g., polystyrene)
-
PFP-acrylate or a similar PFP-containing monomer
-
Initiator for polymerization (if performing graft polymerization)
-
Anhydrous solvent (e.g., toluene)
-
Cell adhesion peptide (e.g., RGD) solution in PBS, pH 7.4
-
Washing and Quenching Buffers as in Protocol 2
Methodology:
-
Surface Activation (Plasma Polymerization):
-
A thin film of plasma-polymerized pentafluorophenyl methacrylate (B99206) (pp-PFM) can be deposited onto the microplate surface. This process creates a high density of reactive ester groups.[8]
-
-
Peptide Immobilization:
-
Add the RGD peptide solution to the wells of the PFP-functionalized microplate.
-
Incubate for 2-4 hours at room temperature in a humidified environment.
-
-
Quenching and Washing:
-
Remove the peptide solution.
-
Wash the wells three times with PBS.
-
Add Quenching Buffer to each well and incubate for 30 minutes.
-
Wash the wells three times with sterile PBS.
-
-
Cell Seeding: The RGD-functionalized microplate is now ready for cell seeding and adhesion assays.
Mandatory Visualizations
Caption: General workflow for surface modification using PFP esters.
Caption: Competitive reactions at a PFP-ester activated surface.
Characterization of PFP-Ester Modified Surfaces
The successful modification of a surface with PFP esters and subsequent immobilization of a ligand can be confirmed using various surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface. The appearance of fluorine (F 1s) and nitrogen (N 1s) peaks after PFP ester activation and biomolecule immobilization, respectively, confirms the presence of these species.[9]
-
Contact Angle Goniometry: The hydrophobicity/hydrophilicity of the surface will change upon modification. Measurement of the water contact angle can indicate the successful deposition of different layers. For example, a hydrophobic PFP-ester layer will increase the contact angle, while the subsequent immobilization of a hydrophilic protein will decrease it.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in attenuated total reflectance (ATR) mode, can identify the characteristic vibrational bands of the ester and subsequent amide bonds formed on the surface.
-
Fluorescence Microscopy: If the immobilized biomolecule is fluorescently labeled, fluorescence microscopy can be used to visualize the spatial distribution and uniformity of the immobilization.
This comprehensive guide provides a starting point for researchers looking to utilize the advantages of PFP-ester chemistry for surface modification. The provided protocols and data should facilitate the design and execution of experiments for a wide range of applications in drug development and biomedical research.
References
- 1. google.com [google.com]
- 2. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Graphviz [graphviz.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Impact of Local versus Global Ligand Density on Cellular Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical characterization of plasma-activated polymeric surfaces via XPS analyses : a review [biblio.ugent.be]
- 10. Surface characterization by XPS, contact angle measurements and ToF-SIMS of cellulose fibers partially esterified with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Two-Step Conjugation Strategy with Mal-NH-PEG12-CH2CH2COOPFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Mal-NH-PEG12-CH2CH2COOPFP ester, a heterobifunctional crosslinker, in a two-step bioconjugation strategy. This approach is particularly valuable for the development of antibody-drug conjugates (ADCs), functionalized nanoparticles, and other targeted therapeutics where precise control over conjugation is critical.
Application Notes
The this compound is a versatile tool in bioconjugation, featuring a maleimide (B117702) group for reaction with sulfhydryl moieties and a pentafluorophenyl (PFP) ester for reaction with primary amines. The integrated polyethylene (B3416737) glycol (PEG)12 spacer enhances the solubility and stability of the resulting conjugate.[1][2]
Key Features and Advantages:
-
Two-Step Strategy: The differential reactivity of the PFP ester and the maleimide group allows for a controlled, sequential conjugation process.[3] This minimizes the formation of unwanted homodimers and other side products.
-
PFP Ester Chemistry: PFP esters are highly reactive towards primary amines (e.g., lysine (B10760008) residues on antibodies) and are more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[4][5] This leads to more efficient and reproducible conjugations, particularly in aqueous environments.
-
Maleimide Chemistry: The maleimide group exhibits high selectivity for sulfhydryl groups (e.g., from cysteine residues), forming a stable thioether bond.[3] This reaction is most efficient at a pH range of 6.5-7.5.[3]
-
PEG12 Spacer: The hydrophilic 12-unit PEG linker improves the solubility of the conjugate, reduces aggregation, and can minimize steric hindrance between the conjugated molecules.[1] In the context of ADCs, the PEG spacer can also influence the pharmacokinetic profile of the conjugate.
Primary Applications:
-
Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs.[6][7] The PFP ester can be used to attach the linker to lysine residues on a monoclonal antibody. Subsequently, a thiol-containing cytotoxic drug can be conjugated to the maleimide group.
-
Protein and Peptide Modification: Site-specific modification of proteins and peptides can be achieved by targeting available amine and thiol groups.
-
Nanoparticle Functionalization: The surface of nanoparticles can be functionalized in a two-step manner to attach targeting ligands and therapeutic payloads.
-
Development of Diagnostic Probes: Fluorescent dyes, radioisotopes, or other imaging agents can be conjugated to biomolecules for diagnostic purposes.[8]
Reaction Principle:
The two-step conjugation process involves:
-
Step 1 (Amine Reaction): The PFP ester of the linker reacts with primary amines on the first biomolecule (e.g., an antibody) to form a stable amide bond. This reaction is typically performed at a pH of 7.2-8.5.[4]
-
Step 2 (Thiol Reaction): After removing the excess unreacted linker, the maleimide-functionalized biomolecule is reacted with a second molecule containing a free sulfhydryl group (e.g., a reduced cysteine on a peptide or a thiol-containing drug) to form a stable thioether bond. This reaction is optimal at pH 6.5-7.5.[3]
Quantitative Data
Due to the proprietary nature of specific drug development programs, extensive quantitative data for the this compound is not always publicly available. However, the following tables provide representative data based on the performance of similar maleimide-PEG-ester linkers in bioconjugation applications.
Table 1: Representative Reaction Parameters and Efficiencies
| Parameter | Step 1: PFP Ester Reaction (Amine Target) | Step 2: Maleimide Reaction (Thiol Target) |
| Optimal pH | 7.2 - 8.5[4] | 6.5 - 7.5[3] |
| Typical Reaction Time | 1 - 4 hours at RT, or overnight at 4°C[4] | 2 - 4 hours at RT, or overnight at 4°C[9] |
| Molar Excess of Linker/Molecule | 10- to 50-fold molar excess of linker over amine-containing protein[3] | 10- to 20-fold molar excess of maleimide-molecule over thiol-containing material[9] |
| Typical Conjugation Efficiency | > 80% (varies with protein and conditions) | > 90% (for accessible thiols) |
Note: Reaction conditions should be optimized for each specific application.
Table 2: Example Drug-to-Antibody Ratio (DAR) for a Hypothetical ADC
| Molar Ratio of Linker to Antibody (Step 1) | Achieved DAR (Average) | Predominant Species |
| 5:1 | 2.1 | DAR2 |
| 10:1 | 3.8 | DAR4 |
| 20:1 | 5.5 | DAR6 |
Note: DAR is highly dependent on the number of accessible lysine residues and reaction conditions. The above values are illustrative.
Experimental Protocols
The following are detailed protocols for the two-step conjugation strategy using this compound.
Protocol 1: Two-Step Conjugation of a Thiol-Containing Peptide to an Antibody
Materials:
-
Antibody (or other amine-containing protein)
-
Thiol-containing peptide (or other sulfhydryl-containing molecule)
-
This compound
-
Reaction Buffer A: 50-100 mM PBS, borate, or carbonate buffer, pH 7.2-8.5[4]
-
Reaction Buffer B: 50 mM Sodium Phosphate, 2 mM EDTA, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (if necessary): TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Step 1: Activation of the Antibody with the Linker
-
Prepare the Antibody: Dissolve the antibody in Reaction Buffer A to a concentration of 0.5-5 mg/mL.[4] If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[4]
-
Conjugation Reaction: Slowly add a 10- to 50-fold molar excess of the linker solution to the antibody solution while gently stirring.[3]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[4]
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis against Reaction Buffer B.
Step 2: Conjugation of the Thiol-Peptide to the Activated Antibody
-
Prepare the Thiol-Peptide: If the peptide has a disulfide bond, reduce it first by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Purify the reduced peptide using a desalting column equilibrated with Reaction Buffer B.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the thiol-peptide to the maleimide-activated antibody solution.[9]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.[9]
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as free cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM to react with any remaining maleimide groups.
-
Final Purification: Purify the final antibody-peptide conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove excess peptide and other reagents.
-
Characterization: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.
Visualizations
The following diagrams illustrate the key processes and workflows described in these application notes.
Caption: Two-step conjugation workflow.
Caption: Logical relationship in ADC formation.
References
- 1. Mal-PEG12-NHS ester, 2669737-09-9 | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Mal-NH-PEGn-CH2CH2COOPFP Ester - Creative Biolabs [creative-biolabs.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
Optimal Reaction Conditions for Maleimide-Thiol Ligation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the optimal reaction conditions for maleimide-thiol ligation, a cornerstone of bioconjugation chemistry. The high selectivity and efficiency of this reaction under mild conditions make it an invaluable tool for labeling proteins, preparing antibody-drug conjugates (ADCs), and developing novel therapeutics.[1][2][3] These notes detail the critical parameters influencing the success of the conjugation, provide step-by-step experimental protocols, and offer troubleshooting guidance.
Introduction to Maleimide-Thiol Ligation
The maleimide-thiol reaction is a Michael addition reaction where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient carbon-carbon double bond of the maleimide (B117702) ring.[2] This results in the formation of a stable thioether bond.[4] The reaction is highly specific for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than the reaction with amines at a neutral pH.[3][5][6]
Critical Reaction Parameters
The success of maleimide-thiol conjugation is highly dependent on the careful control of several reaction parameters. Understanding and optimizing these factors are crucial for achieving high efficiency, specificity, and reproducibility.
pH
The pH of the reaction buffer is the most critical parameter. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[5][6]
-
Below pH 6.5: The reaction rate is significantly reduced due to the protonation of the thiol group, which decreases its nucleophilicity.[5]
-
Above pH 7.5: The reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive, leading to a loss of selectivity.[5][6] Additionally, the maleimide group is susceptible to hydrolysis at alkaline pH, forming a non-reactive maleamic acid.[5][7]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[5] |
Temperature and Reaction Time
The rate of the maleimide-thiol reaction is temperature-dependent.[5][8] Reactions are typically performed at room temperature (20-25°C) or at 4°C.[5]
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[5] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[5] |
| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules.[5][8] |
Buffers and Additives
The choice of buffer is important to maintain the desired pH and to avoid interference with the reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a concentration of 10-100 mM are commonly used.[1][5][9][10]
-
Thiol-Free Buffers: It is crucial to use buffers that do not contain thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with the target thiol for reaction with the maleimide.[5]
-
Degassing: To prevent the oxidation of free thiols to disulfide bonds, it is recommended to degas the buffers by applying a vacuum or by bubbling with an inert gas like nitrogen or argon.[1][9][10]
-
Chelating Agents: The inclusion of a chelating agent like EDTA (1-5 mM) can help prevent metal-catalyzed oxidation of thiols.[11]
Reactant Concentrations and Molar Ratios
The concentration of the reactants and the molar ratio of maleimide to thiol significantly impact conjugation efficiency. A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[5]
| Application | Recommended Maleimide:Thiol Molar Ratio | Notes |
| Protein Labeling (e.g., with dyes) | 10:1 to 20:1 | A good starting point for many proteins.[5][9][12] |
| Peptide Conjugation (e.g., cRGDfK) | 2:1 | Optimal for smaller peptides where steric hindrance is less of a factor.[4][11][13] |
| Nanobody/Nanoparticle Conjugation | 5:1 | Higher ratios may be needed for larger molecules to overcome steric hindrance.[4][11][13] |
Reducing Agents
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.[1][10]
| Reducing Agent | Recommended Molar Excess | Incubation Time | Key Considerations |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10-100 fold | 20-60 minutes | Preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[1][2][5] However, some studies suggest it can react with maleimides.[14][15] |
| DTT (Dithiothreitol) | 10-100 fold | 30-60 minutes | Must be removed after reduction and before adding the maleimide reagent to prevent competition.[9][11] |
Experimental Protocols
The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary if the target cysteine residues are in the form of disulfide bonds.
Materials:
-
Thiol-containing protein
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[1][2]
-
TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[1][2]
-
If using TCEP, add a 10-100 fold molar excess to the protein solution.[1][9]
-
If using DTT, add to a final concentration of 10-100 mM.
-
Flush the reaction vial with an inert gas, seal, and incubate for 20-60 minutes at room temperature.[2]
-
If DTT was used, it must be removed by a desalting column or buffer exchange before proceeding.[11] TCEP generally does not require removal.[5]
Protocol 2: Maleimide-Thiol Conjugation
Materials:
-
Reduced, thiol-containing protein solution (from Protocol 1)
-
Maleimide-activated reagent (e.g., fluorescent dye, drug-linker)
-
Anhydrous DMSO or DMF
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Immediately prior to use, dissolve the maleimide-activated reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[2][12]
-
Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.[2][5][12]
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][12] If the maleimide reagent is light-sensitive, protect the reaction from light.[12]
-
Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[1][2]
Protocol 3: Characterization of the Conjugate
A. Determination of Degree of Labeling (DOL)
The DOL, which is the average number of maleimide molecules conjugated per protein, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the attached label (Amax).
-
Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the label using its molar extinction coefficient.
-
The DOL is the molar ratio of the label to the protein.
B. Quantification of Free Thiols using Ellman's Reagent
Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups before and after conjugation to determine the reaction efficiency.[5]
Procedure:
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
Prepare samples of the protein before and after conjugation.
-
Add Ellman's Reagent solution to the standards and samples.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols in the samples using the standard curve.[5]
Mandatory Visualizations
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[2][16] ADCs are targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells.[2] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[2] The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody, often by engineering cysteine residues into the antibody backbone at specific sites.[2] This site-specific conjugation is crucial for the safety and efficacy of the ADC.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Maleimide hydrolysis; Thiol oxidation; Suboptimal pH; Incorrect stoichiometry.[11] | Prepare maleimide solutions fresh in anhydrous solvent; Degas buffers and use a chelating agent (EDTA); Ensure pH is between 6.5-7.5; Optimize the maleimide:thiol molar ratio.[11] |
| Lack of Selectivity (Reaction with Amines) | pH is too high (>7.5).[5] | Lower the reaction pH to the optimal range of 6.5-7.5.[5] |
| Instability of the Final Conjugate | Retro-Michael reaction leading to dissociation of the conjugate.[11] This is particularly relevant in vivo where other thiols like glutathione (B108866) can compete.[11][17] | The thioether bond can be stabilized by hydrolysis of the succinimide (B58015) ring to the ring-opened succinamic acid thioether.[6][18] This can be accelerated by using maleimides with electron-withdrawing N-substituents.[18] |
| Precipitation During Reaction | Poor aqueous solubility of the maleimide reagent. | Add a co-solvent like DMSO or DMF to the reaction mixture.[1][10] |
Conclusion
The maleimide-thiol reaction is a robust and versatile tool for bioconjugation. By carefully controlling the reaction conditions, researchers can achieve high yields of specifically labeled biomolecules for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the reaction mechanism and the factors that influence its outcome is essential for successful and reproducible results.[2]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creativepegworks.com [creativepegworks.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the purification of antibody-drug conjugates (ADCs). The purification of ADCs is a critical step in their manufacturing process, aimed at removing process-related impurities such as unconjugated antibodies, free drug-linker, and aggregates, and ensuring a product with a well-defined drug-to-antibody ratio (DAR). This document outlines common purification techniques, including chromatography and tangential flow filtration, complete with detailed protocols and quantitative data to guide researchers in developing robust and efficient purification strategies.
Overview of Purification Strategies
The manufacturing of ADCs results in a heterogeneous mixture of species. A multi-step purification process is therefore essential to isolate the desired ADC product with high purity and a specific DAR profile. Common techniques employed include Protein A affinity chromatography, Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), and Tangential Flow Filtration (TFF).[][2] The selection and sequence of these techniques are critical for achieving a safe and effective therapeutic product.
Key Purification Methods and Protocols
Protein A Affinity Chromatography
Protein A chromatography is a widely used initial capture step in monoclonal antibody (mAb) and ADC purification.[2][3] It leverages the high affinity of Protein A for the Fc region of IgG, allowing for efficient separation of the antibody-containing species from host cell proteins and other impurities.[3][4]
Experimental Protocol:
a. Materials:
-
Resin: Protein A agarose (B213101) resin (e.g., MabSelect SuRe, KanCapA)
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4 or 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.[5]
-
Elution Buffer: 0.1 M Glycine, pH 3.0-3.5 or 25-100 mM Citrate/Acetate, pH 3.0-4.5.[5]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0.
b. Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer.[6]
-
Sample Loading: Dilute the crude ADC sample at least 1:1 with Binding/Wash Buffer to ensure optimal pH and ionic strength for binding.[6] Load the diluted sample onto the column at a flow rate of 150 cm/hr.[5]
-
Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove non-specifically bound impurities.[6]
-
Elution: Elute the bound ADC using the Elution Buffer. A linear pH gradient from 4.5 to 3.0 can be employed to determine the optimal elution pH that minimizes aggregation while ensuring complete recovery.[5] Collect fractions of 0.5-1 mL.
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to raise the pH to a stable range (typically pH 7.0-7.5).[6]
-
Regeneration: Regenerate the column by washing with 3-5 CVs of Elution Buffer followed by re-equilibration with Binding/Wash Buffer.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is effective for removing aggregates (high molecular weight species) and small molecule impurities like free drug-linker from the ADC product.[][7]
Experimental Protocol:
a. Materials:
-
Resin: Sephacryl S-300 HR or equivalent SEC resin.[8]
-
Mobile Phase: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 or other suitable physiological buffer.[8]
b. Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the Mobile Phase.
-
Sample Preparation: The sample should be clear and free of particulate matter. Centrifuge or filter (0.22 µm) the sample before loading.[9]
-
Sample Loading: Inject the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample isocratically with the Mobile Phase at a low flow rate to ensure maximum resolution.[9] Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and finally smaller impurities.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. It is a powerful technique for separating ADC species with different DARs, as the addition of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody.[]
Experimental Protocol:
a. Materials:
-
Resin: Phenyl Sepharose, Butyl Sepharose, or similar HIC resin.
-
Mobile Phase A (Binding/Wash): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Mobile Phase B (Elution): 25 mM Sodium Phosphate, pH 7.0.
-
Sanitization Buffer: 0.5 N Sodium Hydroxide.
-
Storage Buffer: 20% Ethanol.
b. Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5 CVs of 100% Mobile Phase A or a mixture of Mobile Phase A and B depending on the starting conditions.
-
Sample Preparation: Adjust the ADC sample to a final ammonium sulfate concentration of approximately 0.5 M to 1.0 M to promote binding.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the bound species using a linear gradient of decreasing ammonium sulfate concentration (i.e., increasing percentage of Mobile Phase B). A typical gradient could be from 0% to 100% Mobile Phase B over 20-30 CVs. Species with higher DARs are more hydrophobic and will elute at lower salt concentrations.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Cleaning and Storage: Clean the column with Sanitization Buffer and store in Storage Buffer.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[10] It can be used to remove charged impurities and, in some cases, to separate ADC species with different charge profiles resulting from the conjugation process.[][11] Both cation exchange (CEX) and anion exchange (AEX) chromatography can be employed.
Experimental Protocol (Cation Exchange Example):
a. Materials:
-
Resin: Carboxymethyl (CM) or Sulfopropyl (SP) cation exchange resin.
-
Equilibration/Wash Buffer (Buffer A): 20 mM Sodium Acetate, pH 5.0.
-
Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.
b. Procedure:
-
Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Buffer A.
-
Sample Preparation: The sample should be buffer-exchanged into the Equilibration Buffer to ensure proper binding.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with Buffer A until the UV absorbance returns to baseline.
-
Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CVs).
-
Fraction Collection: Collect fractions across the salt gradient.
-
Regeneration: Regenerate the column with high salt buffer (Buffer B) followed by re-equilibration with Buffer A.
Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method used for buffer exchange, concentration, and removal of small molecule impurities like unconjugated drug-linkers and organic solvents.[2] It is often used as a final formulation step.
Experimental Protocol:
a. Materials:
-
TFF System: Pellicon® Capsules or similar TFF cassettes with a suitable molecular weight cut-off (e.g., 30 kDa for a ~150 kDa ADC).
-
Diafiltration Buffer: The final formulation buffer for the ADC.
b. Procedure:
-
System Preparation: Install the TFF capsule/cassette and flush the system with the diafiltration buffer.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration (e.g., 25-30 g/L) to reduce the volume for diafiltration.
-
Diafiltration: Perform diafiltration in constant-volume mode by adding the diafiltration buffer at the same rate as the permeate is being removed. A typical process involves exchanging 5-10 diavolumes to ensure sufficient removal of impurities.
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration.
-
Product Recovery: Recover the concentrated ADC from the TFF system.
Data Presentation
Table 1: Quantitative Comparison of ADC Purification Methods
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Key Impurities Removed | Impact on DAR | Reference |
| Protein A Affinity | ≥85 - 94 | >90 | Host Cell Proteins, DNA, Non-antibody species | Generally no separation of DAR species | [5][8][12] |
| Size Exclusion (SEC) | >95 | >99 (monomer) | Aggregates, Fragments, Free drug-linker | No separation of DAR species | [] |
| Hydrophobic Interaction (HIC) | >90 | Species dependent | Different DAR species, Aggregates | Enables isolation of specific DAR species | [13] |
| Ion Exchange (IEX) | High | >95 | Charge variants, Aggregates, Host Cell Proteins | Can separate species with different charges | [][11] |
| Tangential Flow Filtration (TFF) | >95 | Not applicable for DAR separation | Free drug-linker, Organic solvents, Buffer exchange | No separation of DAR species |
Visualizations
Caption: General workflow for the purification of antibody-drug conjugates.
Caption: Simplified mechanism of action of an antibody-drug conjugate.
References
- 2. researchgate.net [researchgate.net]
- 3. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. sysy.com [sysy.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 10. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. conductscience.com [conductscience.com]
- 12. waters.com [waters.com]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of PEGylated Linkers in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has emerged as a cornerstone in the field of targeted drug delivery, primarily through its use in PEGylated linkers. These flexible, hydrophilic chains offer a multitude of advantages when incorporated into drug delivery systems, such as antibody-drug conjugates (ADCs), nanoparticle formulations, and small molecule-drug conjugates. The process of attaching PEG chains, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] Key benefits of utilizing PEGylated linkers include enhanced aqueous solubility, extended circulation half-life, reduced immunogenicity, and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.[4][5][6]
This document provides detailed application notes on the use of PEGylated linkers in various targeted drug delivery platforms and comprehensive protocols for their synthesis, characterization, and evaluation.
Application Notes
PEGylated Linkers in Antibody-Drug Conjugates (ADCs)
PEGylated linkers are integral to the design of modern ADCs, connecting a monoclonal antibody to a potent cytotoxic payload.[7][8] They play a crucial role in overcoming the challenges associated with hydrophobic drug payloads, which can lead to ADC aggregation and rapid clearance from circulation.[8]
Key Advantages:
-
Improved Solubility and Stability: The hydrophilic nature of PEG mitigates the hydrophobicity of the payload, improving the overall solubility and stability of the ADC.[7][8]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life, leading to greater drug accumulation in the tumor.[7][8]
-
Higher Drug-to-Antibody Ratios (DARs): By preventing aggregation, PEGylated linkers allow for the attachment of a higher number of drug molecules per antibody without compromising the ADC's properties.[8]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[8]
Quantitative Impact of PEG Linker Length on ADC Properties:
The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic enhancement and cytotoxic potency.[7]
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Short (e.g., PEG4) | Lower (more potent) | Shorter | Moderate | [7] |
| Medium (e.g., PEG8, PEG12) | Moderate | Longer | High | [7][9] |
| Long (e.g., PEG24) | Higher (less potent) | Longest | Very High | [9] |
PEGylated Linkers in Nanoparticle Drug Delivery
PEGylation is a widely used strategy to improve the systemic delivery of nanoparticles (NPs) by creating a "stealth" effect that helps them evade the mononuclear phagocyte system (MPS).[5][10][11]
Key Advantages:
-
Prolonged Circulation: The hydrophilic PEG layer forms a protective corona around the nanoparticle, reducing opsonization and subsequent clearance by macrophages, thereby extending circulation time.[5][10]
-
Enhanced Tumor Accumulation: By increasing circulation time, PEGylated nanoparticles can take greater advantage of the EPR effect, leading to higher accumulation in tumor tissues.[12]
-
Improved Stability: PEGylation prevents nanoparticle aggregation in biological fluids.[5]
Quantitative Impact of PEG on Nanoparticle Properties:
The molecular weight (MW) and surface density of the PEG chains are key factors influencing the in vivo behavior of nanoparticles.[10][13]
| PEG Parameter | Effect on Pharmacokinetics (AUC) | Effect on Biodistribution (Liver/Spleen Uptake) | Reference |
| Increasing PEG MW (e.g., 750 Da to 5,000 Da) | Linear increase in AUC | Decreased uptake in liver and spleen | [10][13] |
| Increasing PEG Surface Density | Linear increase in AUC | Decreased uptake in liver and spleen | [10][13] |
PEGylated Linkers in Small Molecule-Drug Conjugates
PEGylation can also be applied to small molecule drugs to improve their therapeutic index. This is particularly beneficial for potent but poorly soluble cytotoxic agents.[][15][16]
Key Advantages:
-
Increased Solubility: PEGylation can dramatically increase the aqueous solubility of hydrophobic small molecule drugs.[][17]
-
Improved Pharmacokinetics: Similar to other PEGylated systems, it prolongs the circulation time and reduces renal clearance.[2][3]
-
Reduced Toxicity: By altering the biodistribution and enabling controlled release, PEGylation can reduce the systemic toxicity of potent drugs.[][16]
Experimental Protocols
Protocol 1: Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a maleimide-activated PEG-drug linker to a reduced antibody.[]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated PEG-drug conjugate
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds and generate free thiol groups.
-
-
Buffer Exchange:
-
Remove the excess reducing agent by buffer exchange into the degassed conjugation buffer using a desalting column.
-
-
Conjugation Reaction:
-
Add the maleimide-activated PEG-drug conjugate to the reduced antibody solution at a 5-10 fold molar excess over the available thiol groups.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted drug-linker and other impurities.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Characterize the final conjugate by SDS-PAGE and mass spectrometry.
-
Protocol 2: Characterization of PEGylated Nanoparticles by DLS and TEM
This protocol outlines the characterization of the size and morphology of PEGylated nanoparticles.[19][20][21]
A. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI) [19][22]
Materials:
-
PEGylated nanoparticle suspension
-
High-purity solvent (e.g., 10 mM NaCl or PBS), filtered through a 0.2 µm filter
-
DLS instrument
-
Dust-free cuvettes
Procedure:
-
Sample Preparation:
-
Gently vortex the nanoparticle stock solution.
-
Dilute the stock solution in the filtered solvent to an appropriate concentration (typically resulting in a count rate between 100 and 500 kcps).
-
Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean cuvette.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a monodisperse sample.
-
B. Transmission Electron Microscopy (TEM) for Core Size and Morphology [19][20]
Materials:
-
PEGylated nanoparticle suspension
-
TEM grid (e.g., carbon-coated copper grid)
-
Staining agent (e.g., phosphotungstic acid), if required for polymeric nanoparticles
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto the TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
If necessary, apply a drop of staining agent for 30-60 seconds and then wick away the excess.
-
Allow the grid to air dry completely.
-
-
TEM Imaging:
-
Insert the dried grid into the TEM.
-
Acquire images at different magnifications to observe the morphology and size distribution of the nanoparticle cores.
-
-
Data Analysis:
-
Use image analysis software to measure the diameter of a statistically significant number of nanoparticles (e.g., >100) to determine the average core size and size distribution.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a targeted drug delivery system on cancer cells.[23][24][25]
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
PEGylated drug conjugate and control formulations
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the PEGylated drug conjugate and control formulations in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of a PEGylated drug conjugate in a mouse model.[7][26][27][28]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human tumor cell line expressing the target antigen
-
PEGylated drug conjugate and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, PEGylated drug conjugate).
-
-
Treatment Administration:
-
Administer the treatments intravenously (or via another appropriate route) at the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
Caption: Workflow for the development and evaluation of a PEGylated ADC.
Caption: Mechanism of action of a HER2-targeted ADC.
Caption: Cellular uptake pathway of PEGylated nanoparticles.
References
- 1. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 3. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. dovepress.com [dovepress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creativepegworks.com [creativepegworks.com]
- 17. CN109701030A - The preparation method of Pegylation small-molecule drug - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
- 23. kosheeka.com [kosheeka.com]
- 24. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Maleimide Linker Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low conjugation yields or other issues with maleimide-based crosslinkers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation efficiency is a common problem in maleimide-thiol chemistry. This guide provides a systematic approach to identifying and resolving the root cause.
Question: Why am I observing low or no conjugation efficiency?
Answer: Several factors, ranging from reagent stability to reaction conditions, can contribute to low conjugation yields. Follow these steps to troubleshoot the issue:
-
Assess Maleimide (B117702) Reactivity: The maleimide group is susceptible to hydrolysis, which renders it inactive.[1][][3]
-
Verify Thiol Availability: The thiol group on your molecule of interest must be free and accessible to react with the maleimide.
-
Optimize Reaction Conditions: The efficiency of the thiol-maleimide reaction is highly dependent on the experimental setup.[1][4]
-
Consider Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter to optimize.[1][5]
The following diagram outlines a logical workflow for troubleshooting low conjugation yield:
Caption: Troubleshooting logic for low conjugation yield.
Frequently Asked Questions (FAQs)
Reagent and Buffer Preparation
Q1: How should I prepare and store maleimide linker solutions? A1: Maleimide linkers should be dissolved in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[4][6] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[1] For immediate use, aqueous solutions should be prepared in a slightly acidic buffer (pH 6.0-6.5).[1] Unused stock solutions can be stored at -20°C for up to a month, protected from light.[6][7]
Q2: What are the optimal buffer conditions for the conjugation reaction? A2: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][4][8] Within this range, the thiol group is sufficiently reactive, while side reactions are minimized.[8][9] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and Tris, as long as they are within the optimal pH range and do not contain thiols.[6][7][9] It is also recommended to degas buffers to remove dissolved oxygen and to include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.[1]
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation? A3: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[1][7][10] Therefore, if you intend to label cysteine residues involved in disulfide bridges, you must first reduce these bonds.[1][8]
Q4: Which reducing agent should I use, and does it need to be removed before adding the maleimide linker? A4: Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a broad pH range and generally does not need to be removed prior to conjugation.[1][6][8] In contrast, thiol-containing reducing agents like dithiothreitol (B142953) (DTT) must be removed before adding the maleimide linker to prevent it from competing with your molecule of interest.[1][7] Removal can be achieved using desalting columns or dialysis.[7][11]
Reaction Optimization
Q5: What is the optimal molar ratio of maleimide to thiol? A5: The optimal molar ratio can vary depending on the molecules being conjugated. For labeling proteins, a 10 to 20-fold molar excess of the maleimide reagent is a common starting point.[1][6][8] However, for smaller molecules like peptides or for nanoparticle conjugations where steric hindrance can be a factor, the optimal ratio may be lower.[1][5] For example, a 2:1 maleimide to thiol ratio was found to be optimal for the peptide cRGDfK, while a 5:1 ratio was best for a larger nanobody.[5][10][12] It is recommended to perform small-scale optimization experiments with varying molar ratios.[8]
Q6: What are the recommended reaction times and temperatures? A6: Typical reaction conditions are incubation for 2 hours at room temperature or overnight at 4°C.[1][6][8][9] The reaction vessel can be gently mixed during this time.[1] For more sensitive proteins, reacting overnight at 2-8°C is recommended.[6]
Side Reactions and Stability
Q7: What are the primary side reactions associated with maleimide linkers? A7: The most common side reactions are:
-
Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH.[][3][13] This can inactivate the maleimide before conjugation or affect the stability of the conjugate after formation.[][3][13]
-
Reaction with Amines: Above pH 7.5, maleimides can lose their specificity for thiols and begin to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[1][3][9] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][4]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol is potentially reversible.[4][14][15] In a thiol-rich environment, such as in the presence of glutathione (B108866) in vivo, the conjugated molecule can be transferred to other thiols, leading to off-target effects.[3][16][17][18]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring.[3][9][19] This is more prominent at neutral or higher pH.[1][9]
The following diagram illustrates the desired thiol-maleimide reaction and potential side reactions:
Caption: Desired reaction pathway and potential side reactions.
Q8: How can I prevent the retro-Michael reaction and improve conjugate stability? A8: One strategy to improve the stability of the maleimide-thiol adduct is to induce hydrolysis of the thiosuccinimide ring after conjugation is complete.[13][18] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[3] The resulting ring-opened structure is more stable and resistant to thiol exchange.[14][15] For conjugates with an N-terminal cysteine, allowing the thiazine rearrangement to complete can also lead to a more stable product.[16][20]
Purification and Analysis
Q9: How can I remove excess, unreacted maleimide linker after the reaction? A9: Excess maleimide reagent can be removed using size-exclusion chromatography (SEC), for example, with a desalting column.[8][11] Dialysis or tangential flow filtration (TFF) can also be used, although dialysis is a slower process.[1] For higher resolution purification, techniques like Fast Protein Liquid Chromatography (FPLC) can be employed.[1]
Q10: How can I determine the success of my conjugation reaction? A10: The degree of labeling can be assessed by measuring the UV-Vis absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule (e.g., a fluorescent dye).[6] Other analytical techniques such as SDS-PAGE, High-Performance Liquid Chromatography (HPLC), and mass spectrometry can also be used to characterize the conjugate and determine the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).[8][21]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[1][4][8] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | Should be optimized for each specific application.[1][6][8] Lower ratios (e.g., 2:1 to 5:1) may be optimal for smaller molecules or nanoparticles.[5][10][12] |
| Reaction Temperature | Room Temperature or 4°C | 4°C is preferred for sensitive proteins.[1][6][8] |
| Reaction Time | 2 hours to overnight | Longer incubation times may be necessary for less reactive molecules.[1][6][8] |
| Buffer Additives | 1-5 mM EDTA | Chelates metal ions that can catalyze thiol oxidation.[1] |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction
This protocol describes the reduction of disulfide bonds in a protein or antibody using TCEP.
-
Prepare the Protein Solution: Dissolve the protein to be conjugated in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[7][11]
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.[3][6][9]
-
Incubate: Incubate the reaction mixture for 20-60 minutes at room temperature.[3][7][9]
-
Proceed to Conjugation: The reduced protein is now ready for immediate use in the conjugation reaction. If a thiol-containing reducing agent like DTT was used, it must be removed at this stage using a desalting column.[7][11]
Protocol 2: General Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a maleimide-activated molecule to a reduced protein or peptide.
-
Prepare Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.[6][7][8]
-
Initiate the Reaction: Add the maleimide stock solution to the reduced protein/peptide solution to achieve the desired molar excess (e.g., 10-20 fold).[1][8]
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if the reagents are light-sensitive.[1][8][9] Gentle mixing is recommended.[1]
-
Quench the Reaction (Optional): To stop the reaction and consume any excess maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added.[1][9][11]
-
Purify the Conjugate: Proceed with the purification of the conjugate to remove unreacted reagents using an appropriate method such as size-exclusion chromatography.[1][8]
The following diagram illustrates a general experimental workflow for maleimide-thiol conjugation:
Caption: General experimental workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. d-nb.info [d-nb.info]
- 17. Maleimide - Wikipedia [en.wikipedia.org]
- 18. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. bachem.com [bachem.com]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
Technical Support Center: Bioconjugation with Maleimide and PFP Ester Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during bioconjugation experiments using maleimide (B117702) and pentafluorophenyl (PFP) ester groups.
Section 1: Maleimide Chemistry
Maleimides are widely used for their high reactivity and specificity towards thiol groups on cysteine residues. However, several side reactions can occur, impacting the efficiency and stability of the final bioconjugate.
Frequently Asked Questions (FAQs) - Maleimide Side Reactions
Q1: What are the primary side reactions associated with maleimide linkers?
A1: The most common side reactions include:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at neutral to high pH. This can occur on the unreacted maleimide, rendering it inactive, or on the thiosuccinimide conjugate after its formation.[1][2]
-
Reaction with Amines: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, at pH values above 7.5.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. This can lead to the transfer of the conjugated payload to other thiol-containing molecules, such as glutathione (B108866) in vivo, causing off-target effects.[2][3]
-
Thiazine (B8601807) Rearrangement: When conjugating to an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine impurity, which can complicate purification and characterization.[4]
Q2: How does pH affect maleimide conjugation?
A2: The pH of the reaction buffer is critical. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][5] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form.[6] Above pH 7.5, the maleimide group loses its chemoselectivity and begins to react with primary amines.[1] Furthermore, the rate of maleimide hydrolysis increases with higher pH.[1][7]
Q3: My maleimide-thiol conjugate is unstable. What is the cause?
A3: The instability of the final conjugate is often due to the reversibility of the maleimide-thiol linkage through a retro-Michael reaction.[2][6] This can lead to the exchange of the conjugated molecule with other thiols present in the solution or in a biological environment.
Troubleshooting Guide - Maleimide Conjugation
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Inactive Maleimide: The maleimide group may have hydrolyzed. | Prepare fresh solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid aqueous storage.[6] |
| Oxidized Thiols: The thiol groups on the protein have formed disulfide bonds. | Reduce disulfide bonds using a reducing agent like TCEP, which does not need to be removed before adding the maleimide reagent.[6] Include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[6] | |
| Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5. | Ensure the reaction buffer is within the pH 6.5-7.5 range for optimal thiol selectivity and reaction rate.[1] | |
| Poor Product Purity / Heterogeneity | Reaction with Amines: The reaction pH was too high, leading to conjugation at lysine residues. | Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiols.[1] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine. | Protonation of the N-terminal amino group by performing the reaction at a lower pH can help prevent this side reaction.[4] | |
| Instability of the Final Conjugate | Retro-Michael Reaction: The thiosuccinimide linkage is reversible. | To create a more stable conjugate, the thiosuccinimide ring can be hydrolyzed post-conjugation by adjusting the pH to 8.5-9.0.[2] This forms a stable, ring-opened structure.[1] For N-terminal cysteine conjugates, extended incubation can facilitate rearrangement to a more stable thiazine product.[2] |
Quantitative Data - Maleimide Reactions
Table 1: Effect of pH on Maleimide-Thiol Reaction and Side Reactions [8]
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis |
| < 6.5 | Slower reaction rate | Negligible | Slow |
| 6.5 - 7.5 | Optimal | Negligible | Moderate |
| > 7.5 | Fast | Competitive | Increased |
Table 2: Stability of Maleimide and Thiosuccinimide Conjugate
| Condition | Issue | Consequence | Mitigation |
| Aqueous Buffer (especially pH > 7.5) | Maleimide Hydrolysis | Inactive reagent, no conjugation | Prepare fresh, use anhydrous solvent stocks[6] |
| Thiol-rich environment (e.g., in vivo) | Retro-Michael Reaction | Payload exchange, off-target effects | Post-conjugation hydrolysis of thiosuccinimide ring[2] |
| High pH (>8.5) after conjugation | Thiosuccinimide Ring Opening | Forms a stable thioether | Intentional step to increase stability[1] |
Experimental Protocols - Maleimide Chemistry
Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.2). If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[2] Remove excess TCEP using a desalting column if using a thiol-containing reducing agent like DTT.[2][6]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous solvent such as DMSO or DMF to a concentration of 10-20 mM.[9]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench unreacted maleimide, add a free thiol such as cysteine or N-acetyl cysteine.[9]
-
Purification: Remove excess maleimide reagent and byproducts by size-exclusion chromatography or dialysis.[10]
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
-
Confirm Conjugation: After the initial conjugation and purification, confirm the formation of the conjugate using analytical methods like HPLC or mass spectrometry.
-
pH Adjustment: Adjust the pH of the conjugate solution to 8.5-9.0.[2]
-
Incubation: Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.[2]
-
Re-neutralization: Adjust the pH back to 7.0-7.5 for storage.[2]
Diagrams - Maleimide Chemistry
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for maleimide conjugation.
Section 2: Pentafluorophenyl (PFP) Ester Chemistry
PFP esters are active esters used for conjugation to primary and secondary amines, forming stable amide bonds. They are favored for their high reactivity and increased resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[11][12]
Frequently Asked Questions (FAQs) - PFP Ester Side Reactions
Q1: What is the main advantage of PFP esters over NHS esters?
A1: PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[11][12][13][14] This increased stability leads to more efficient conjugation reactions and allows for a wider range of reaction conditions.[12]
Q2: What is the optimal pH for reactions with PFP esters?
A2: For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[11][15] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of PFP ester hydrolysis, reducing the efficiency of the desired conjugation reaction.[11]
Q3: How should I store and handle PFP esters?
A3: PFP esters are moisture-sensitive.[11][13] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant.[11][13] It is strongly recommended to prepare solutions of PFP esters in an anhydrous solvent like DMF or DMSO immediately before use.[11][13] Stock solutions should not be prepared for storage as the ester will degrade over time.[13]
Troubleshooting Guide - PFP Ester Conjugation
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed PFP Ester: The PFP ester was exposed to moisture or stored improperly. | Always store PFP esters at -20°C with a desiccant and equilibrate the vial to room temperature before opening.[11][13] Prepare solutions in anhydrous DMSO or DMF immediately before use.[11][13] |
| Suboptimal pH: The reaction pH is too low for efficient amine reaction. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[11] | |
| Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer.[12][13] | |
| Inconsistent Results | Degraded PFP Ester: The quality of the PFP ester may vary. | Qualify a new batch of PFP ester with a small-scale control reaction.[11] |
| Insufficient Mixing: The PFP ester (in organic solvent) is not dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[11] | |
| Loss of Product During Workup | Hydrolysis during Aqueous Workup: PFP esters can be unstable under aqueous basic conditions. | Consider using a non-aqueous workup or purification method if the product is stable under those conditions.[11] |
Quantitative Data - PFP Ester Stability
Table 3: Comparative Stability of Active Esters
| Active Ester | Relative Hydrolysis Rate | Optimal pH for Aminolysis | Key Advantage |
| PFP Ester | Low[11][12][14] | 7.2 - 8.5[11] | High stability in aqueous solution[16] |
| NHS Ester | High[12][17] | 7.0 - 8.0 | Widely used, extensive literature |
Note: PFP esters have been shown to be approximately 6-fold more stable to hydrolysis in aqueous solution than NHS esters.[18]
Experimental Protocols - PFP Ester Chemistry
Protocol 3: General PFP Ester Conjugation to an Amine-Containing Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5) to a concentration of 2-10 mg/mL.[11][12]
-
PFP Ester Reagent Preparation: Equilibrate the PFP ester vial to room temperature before opening.[13] Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[11]
-
Conjugation Reaction: Add the desired molar excess (typically 5-15 fold) of the PFP ester solution to the protein solution while gently vortexing.[11][12] The final concentration of the organic co-solvent should be kept low (<10%) to avoid protein denaturation.[12]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[11][12]
-
Quenching: To quench the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes.[11]
-
Purification: Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted PFP ester and byproducts.[11]
Protocol 4: Determining the Hydrolytic Stability of a PFP Ester
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PFP ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).[14]
-
Initiate Hydrolysis: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mM.[14]
-
Monitor by HPLC: Immediately inject a sample (t=0) into a reverse-phase HPLC system. Continue to inject samples at regular time intervals.[14]
-
Data Analysis: Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance. Calculate the half-life of the PFP ester under the tested conditions.[14]
Diagrams - PFP Ester Chemistry
Caption: PFP ester desired reaction and primary side reaction.
Caption: Troubleshooting workflow for PFP ester conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. bachem.com [bachem.com]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
How to improve the efficiency of amine-reactive crosslinkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficiency and success of experiments involving amine-reactive crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What are amine-reactive crosslinkers and how do they work?
Amine-reactive crosslinkers are reagents designed to covalently link molecules by targeting primary amines (-NH₂).[1][2] Primary amines are abundant in biomolecules, found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues, making them a common target for bioconjugation.[2][3] The reaction mechanism is based on an electrophilic-nucleophilic interaction, where the nucleophilic amine group attacks an electrophilic group on the crosslinker, forming a stable covalent bond.[3][4]
Q2: What are the major types of amine-reactive functional groups?
The most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters and imidoesters.[3]
-
NHS Esters: These are the most widely used due to their high reactivity and ability to form stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9.0).[3][5]
-
Imidoesters: These react with primary amines at a more alkaline pH (8-10) to form amidine bonds.[1] A key feature is that they retain the positive charge of the original amine, which can be important for preserving a protein's native structure.[1] However, the amidine bond can be reversible at high pH.[1][3]
Q3: What is the difference between homobifunctional and heterobifunctional crosslinkers?
-
Homobifunctional Crosslinkers: Possess two identical reactive groups (e.g., NHS ester on both ends). They are used in one-step reactions to link molecules with the same functional group, often for studying protein interactions or creating polymers.[3]
-
Heterobifunctional Crosslinkers: Have two different reactive groups (e.g., an amine-reactive NHS ester and a sulfhydryl-reactive maleimide). This allows for sequential, two-step reactions, providing greater control and minimizing the formation of unwanted polymers.[1][3]
Q4: What is the primary side reaction that reduces the efficiency of NHS-ester crosslinking?
The primary competing side reaction is the hydrolysis of the NHS ester in aqueous solutions.[6] The NHS ester reacts with water, converting it into a non-reactive carboxylic acid and reducing the amount of crosslinker available to react with the target primary amines.[6] The rate of this hydrolysis reaction increases significantly with increasing pH.[7][8][9]
Troubleshooting Guide
Q1: Why is my crosslinking yield consistently low?
Low yield is a common issue that can often be traced back to one or more of the following factors:
-
Cause 1: NHS Ester Hydrolysis. The crosslinker is sensitive to moisture and has a limited half-life in aqueous buffers, especially at alkaline pH.[7][10] The half-life of a typical NHS ester is 4-5 hours at pH 7.0 (at 0°C), but drops to just 10 minutes at pH 8.6 (at 4°C).[7][9][11]
-
Solution: Always prepare the crosslinker stock solution in an anhydrous (dry) water-miscible solvent like DMSO or DMF immediately before use.[10][12] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[12][13] Discard any unused reconstituted crosslinker.[12][14]
-
-
Cause 2: Suboptimal pH. The reaction is highly pH-dependent. At a low pH, primary amines are protonated (-NH₃⁺) and are not effective nucleophiles.[10] At a high pH, the rate of crosslinker hydrolysis increases dramatically.[7][10]
-
Cause 3: Incorrect Buffer. Buffers that contain primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the crosslinker, significantly lowering the yield.[1][6][10]
-
Cause 4: Low Reactant Concentration. The reaction between the crosslinker and the amine (aminolysis) is a bimolecular reaction, whereas hydrolysis is a pseudo-first-order reaction. At low protein concentrations, the rate of hydrolysis can outcompete the rate of conjugation.[10][15]
-
Cause 5: Inactive Reagent. The crosslinker may have degraded due to improper storage.
Q2: My protein aggregates and precipitates after adding the crosslinker. What can I do?
-
Cause: Protein aggregation is often due to an excessively high crosslinker-to-protein ratio, leading to extensive and uncontrolled intermolecular crosslinking.[13][14]
-
Solution: Perform a titration experiment to find the optimal molar ratio of crosslinker to protein.[13] Start with a lower ratio (e.g., 10-fold molar excess) and gradually increase it. Analyze the results by SDS-PAGE to find the concentration that maximizes the desired crosslinked product while minimizing aggregation. Reducing the overall protein concentration can also favor intramolecular crosslinking over intermolecular aggregation.[13]
-
Q3: How can I stop the crosslinking reaction?
-
Cause: The crosslinking reaction will proceed until either the target amines or the reactive groups on the crosslinker are consumed or hydrolyzed. For time-course experiments or to prevent over-crosslinking, the reaction must be stopped.
-
Solution: Quench the reaction by adding a small molecule with a primary amine.[1][11] A final concentration of 20-100 mM Tris or glycine is commonly added to the reaction mixture and incubated for an additional 15 minutes.[12][13] The quenching reagent consumes the excess, unreacted NHS esters, preventing further crosslinking.[13]
-
Data Summary Tables
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | < 10 minutes |
| Data compiled from multiple sources.[7][8][9] |
Table 2: Properties of Common Amine-Reactive Crosslinkers
| Crosslinker | Type | Spacer Arm (Å) | Water Soluble? | Membrane Permeable? |
| DSS | Homobifunctional | 11.4 | No | Yes |
| BS3 | Homobifunctional | 11.4 | Yes | No |
| DSG | Homobifunctional | 7.7 | No | Yes |
| DSP | Homobifunctional | 12.0 | No | Yes |
| SMCC | Heterobifunctional | 8.3 | No | Yes |
| Sulfo-SMCC | Heterobifunctional | 8.3 | Yes | No |
| Data compiled from multiple sources.[1][3][9][12][13] |
Experimental Protocols
Protocol 1: General In Vitro Protein Crosslinking using BS3
This protocol is a general guideline for crosslinking purified proteins in solution to identify interactions.
Materials:
-
Purified protein(s) in an amine-free buffer (e.g., PBS, HEPES at pH 7.2-8.5).
-
BS3 (Bis[sulfosuccinimidyl] suberate) crosslinker.
-
Reaction Buffer: PBS, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Fresh deionized water.
Procedure:
-
Prepare Protein Solution: Prepare a mixture of the purified proteins in the Reaction Buffer. A typical starting concentration is 0.1-2 mg/mL.[13]
-
Prepare Crosslinker Stock: Immediately before use, dissolve BS3 in fresh deionized water to a stock concentration of 25 mM.[13] BS3 is moisture-sensitive; ensure the vial is at room temperature before opening.[13]
-
Initiate Crosslinking: Add the BS3 stock solution to the protein mixture to achieve the desired final concentration (typically 0.25-2 mM). A 20-fold molar excess of crosslinker to total protein is a common starting point.[13] Gently mix.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[13] Incubate for an additional 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry. A successful crosslink will result in a new band at a higher molecular weight.
Protocol 2: Checking the Activity of an NHS Ester Reagent
This protocol uses the absorbance of the NHS byproduct to assess if a reagent is still active.
Materials:
-
NHS ester reagent.
-
Amine-free buffer (e.g., Phosphate buffer, pH 8.5).
-
1 N NaOH.
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare a solution of your NHS ester in the amine-free buffer.
-
Measure the initial absorbance at 260 nm (A_initial).
-
Add a small volume of 1 N NaOH to the cuvette to rapidly hydrolyze all remaining active NHS esters.
-
After 5 minutes, measure the final absorbance at 260 nm (A_final).
-
Interpretation: A significant increase in absorbance from A_initial to A_final indicates that the reagent was active, as hydrolysis releases the NHS group which absorbs at this wavelength.[11][14] If there is little to no change, the reagent has likely already hydrolyzed and is inactive.
Visualizations of Key Concepts
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Removing excess Mal-NH-PEG12-CH2CH2COOPFP ester post-reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Mal-NH-PEG12-CH2CH2COOPFP ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities present in my reaction mixture after PEGylation with this compound?
A1: After your reaction, the mixture will typically contain the desired PEGylated product, unreacted this compound, the hydrolyzed form of the PEG reagent (Mal-NH-PEG12-CH2CH2COOH), and the released pentafluorophenol (B44920) (PFP) leaving group. Depending on the reaction conditions, you may also have non-PEGylated starting material and potentially multiple PEGylated species (e.g., mono-, di-, or multi-PEGylated products).
Q2: Why is it important to remove the excess PEG reagent?
A2: Complete removal of the unreacted PEG reagent is crucial for several reasons. Firstly, excess PEG can interfere with downstream analytical techniques, making it difficult to accurately characterize and quantify your PEGylated product. Secondly, in a therapeutic context, unreacted PEG reagents could potentially be immunogenic or cause other adverse effects. Finally, for regulatory submissions, demonstrating the purity of your final product is a mandatory requirement.
Q3: What are the key properties of this compound to consider for purification?
A3: The this compound has a molecular weight of approximately 857.7 g/mol . The PEG12 chain imparts good water solubility.[1][2][3][4] The pentafluorophenyl (PFP) ester is an amine-reactive group known for its higher stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[5][6][7][8][9] The maleimide (B117702) group is reactive towards free thiols.
Q4: What are the primary methods for removing the excess this compound?
A4: The most common and effective methods for removing small molecule impurities like the excess PEG reagent from larger biomolecules are size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC): Highly effective at separating the larger PEGylated product from the smaller, unreacted PEG reagent and byproducts.[][11][12][13][14]
-
Dialysis: A straightforward method for removing small molecules by diffusion across a semi-permeable membrane with a defined molecular weight cutoff (MWCO).[15][16][17][18]
-
Tangential Flow Filtration (TFF) / Diafiltration: A more rapid and scalable method than traditional dialysis for buffer exchange and removal of small molecules.[19][20][21][22][23][24]
Other chromatographic techniques like ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be employed, particularly for separating different PEGylated species from each other and from the un-PEGylated starting material.[][25][26]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Residual PEG reagent detected post-purification. | Inadequate separation by SEC. | - Optimize column and conditions: Ensure the chosen SEC column has the appropriate separation range for your PEGylated product and the excess reagent. Optimize the flow rate and mobile phase for better resolution. - Check for overloading: Injecting too much sample can lead to poor separation. Reduce the sample load. |
| Inefficient dialysis. | - Incorrect MWCO: Use a dialysis membrane with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your PEGylated product but large enough to allow the free PEG reagent to pass through (e.g., a 10-20 kDa MWCO for a >50 kDa protein). - Insufficient dialysis time/buffer volume: Increase the duration of dialysis and use a larger volume of dialysis buffer (at least 100-fold the sample volume) with multiple buffer changes.[18] | |
| Suboptimal TFF/Diafiltration. | - Incorrect membrane cutoff: Similar to dialysis, ensure the TFF membrane's MWCO is appropriate for retaining your product while allowing the smaller impurities to pass. - Insufficient diavolumes: Increase the number of diafiltration volumes (buffer exchanges) to ensure complete removal of the small molecules. | |
| Low yield of PEGylated product. | Product loss during purification. | - Non-specific binding: Your PEGylated product might be adsorbing to the chromatography resin or dialysis membrane. Consider using low-protein-binding membranes or changing the buffer composition (e.g., altering pH or ionic strength). - Precipitation: The PEGylated product may be precipitating during purification. Ensure the buffer conditions (pH, ionic strength) are optimal for the solubility of your product. |
| Difficulty separating PEGylated from non-PEGylated protein. | Similar properties. | - Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.[][26] - Hydrophobic Interaction Chromatography (HIC): The PEG chain can also change the hydrophobicity of the protein, allowing for separation by HIC.[][26] |
Experimental Protocols
Protocol 1: Removal of Excess PEG Reagent using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the ~858 Da this compound.
-
Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a recommended flow rate.
-
Sample Loading: Load your post-reaction mixture onto the column. The volume should not exceed the manufacturer's recommendation for the chosen column.
-
Elution: Elute the sample with the equilibration buffer. The larger PEGylated protein will elute first, followed by the smaller, unreacted PEG reagent and other small molecule impurities.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and potentially a lower wavelength (e.g., 220 nm) or a universal detector like a refractive index (RI) or charged aerosol detector (CAD) to track the PEG reagent, as PEG itself does not have a strong UV chromophore.[27][28]
-
Analysis: Analyze the collected fractions containing the protein peak for purity using SDS-PAGE, HPLC, or mass spectrometry to confirm the absence of the excess PEG reagent.
Protocol 2: Removal of Excess PEG Reagent using Dialysis
-
Membrane Selection: Select a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa for a protein > 50 kDa). Ensure the membrane material is compatible with your sample.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis container in a large volume of dialysis buffer (e.g., 100-500 times the sample volume) at 4°C with gentle stirring.[18]
-
Buffer Exchange: Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the small molecular weight impurities.
-
Sample Recovery: Carefully recover the sample from the dialysis tubing/cassette.
-
Purity Assessment: Analyze the purified sample by HPLC or mass spectrometry to confirm the removal of the excess PEG reagent.
Visualizations
Caption: A general workflow for the purification of PEGylated proteins.
Caption: A troubleshooting decision tree for residual PEG reagent.
References
- 1. PEG-12 - Description [tiiips.com]
- 2. PEG12, 6809-70-7 | BroadPharm [broadpharm.com]
- 3. PEG-12 - PCC Group Product Portal [products.pcc.eu]
- 4. PEG-12 - Ataman Kimya [atamanchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. precisepeg.com [precisepeg.com]
- 11. lcms.cz [lcms.cz]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 16. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 17. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 18. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 21. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 23. rocker.com.tw [rocker.com.tw]
- 24. adcreview.com [adcreview.com]
- 25. researchgate.net [researchgate.net]
- 26. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tools.thermofisher.com [tools.thermofisher.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Protein Aggregation During Conjugation
Welcome to the technical support center for troubleshooting and minimizing protein aggregation during bioconjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered in the lab.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for specific issues related to protein aggregation during conjugation.
FAQ 1: Why is my protein aggregating or precipitating after adding the conjugation reagent?
Protein aggregation upon addition of a conjugation reagent is a common issue that can arise from several factors related to the reagent's properties and the reaction conditions.
Possible Causes and Solutions:
-
Hydrophobicity of the Reagent: Many crosslinkers and labels are hydrophobic. Attaching them to the protein surface increases the overall hydrophobicity, which can lead to intermolecular interactions and aggregation.[1][2]
-
Solution: Whenever possible, opt for reagents with hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG).[3]
-
-
High Molar Excess of Reagent: Using a large molar excess of the conjugation reagent can lead to its precipitation or cause extensive, uncontrolled modification of the protein, resulting in aggregation.[1] For some reagents, like DBCO-NHS esters, molar ratios above 5-fold have been shown to cause precipitation.[1]
-
Solution: Titrate the molar ratio of the reagent to your protein. Start with a lower molar excess (e.g., 5-10 fold) and incrementally increase it to find the optimal balance between conjugation efficiency and aggregation.[1]
-
-
Reagent Solubility: Some reagents, particularly NHS esters, have limited aqueous solubility. Adding the solid reagent directly to the aqueous protein solution can cause it to precipitate.[4]
-
Solution: Dissolve the reagent in a small amount of a compatible, anhydrous organic co-solvent like DMSO or DMF immediately before use. Add the dissolved reagent to the protein solution slowly while gently mixing to avoid localized high concentrations.[4]
-
-
Over-labeling: The addition of too many molecules to the protein surface can alter its net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[4]
-
Solution: Control the degree of labeling by optimizing the molar excess of the reagent and the reaction time. Aim for the lowest degree of labeling that still provides the desired functionality.
-
FAQ 2: My protein seems to be unstable in the chosen conjugation buffer. What can I do?
The buffer environment is critical for maintaining protein stability. Suboptimal buffer conditions can lead to protein unfolding and aggregation even before the conjugation reaction begins.[1][4]
Key Buffer Parameters and Optimization Strategies:
-
pH: The pH of the buffer affects the charge distribution on the protein surface.[5][6] Proteins are often least soluble at their isoelectric point (pI).[6]
-
Recommendation: For amine-reactive conjugations (e.g., NHS esters), a pH range of 7.2-8.5 is generally recommended for efficient labeling.[4] However, protein stability is the priority.[1] If your protein is unstable at a higher pH, perform the reaction at a pH closer to physiological levels (7.4) or the pH of maximum stability, even if it slows down the reaction rate.[4][7] The buffer's pKa should be within one pH unit of the desired pH.[8][9]
-
-
Ionic Strength: The salt concentration in the buffer can influence electrostatic interactions between protein molecules.[6]
-
Recommendation: The optimal ionic strength is protein-dependent. If you observe aggregation, try adjusting the salt concentration (e.g., 50-150 mM NaCl) to see if it improves solubility.[6]
-
-
Buffer Composition: Avoid buffers that can interfere with the conjugation reaction. For example, Tris buffer contains primary amines that will compete with the protein for reaction with amine-reactive reagents.[10]
-
Recommendation: Use amine-free buffers like PBS (Phosphate Buffered Saline) or HEPES for amine-reactive conjugations.[4]
-
FAQ 3: Can I add anything to my reaction to help prevent aggregation?
Yes, various stabilizing excipients can be included in the reaction buffer to minimize protein aggregation.[11][12]
Commonly Used Stabilizing Excipients:
| Excipient Category | Examples | Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glutamate, Glycine (B1666218) | 50-500 mM | Can reduce protein-protein interactions and increase solubility.[6][13] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) | Stabilize the native protein structure through preferential exclusion.[5][13] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can solubilize hydrophobic regions.[11][12][14] |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevent the formation of non-native disulfide bonds which can cause aggregation.[1][6] (Use with caution, as they can interfere with certain conjugation chemistries). |
FAQ 4: Does the concentration of my protein matter?
Yes, higher protein concentrations can increase the likelihood of aggregation as it promotes more frequent intermolecular interactions.[1][15]
Recommendations for Protein Concentration:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | While higher concentrations can improve reaction kinetics, they also increase the risk of aggregation.[1] If aggregation is observed, try reducing the protein concentration.[1] |
However, for aggregation induced by agitation (e.g., at an air-water interface), higher protein concentrations can sometimes be protective.[16]
FAQ 5: How can I detect and quantify aggregation in my sample?
Several analytical techniques can be used to assess the level of aggregation in your protein conjugate sample.
Common Analytical Techniques for Aggregation:
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Quantifies monomer, dimer, and higher-order soluble aggregates.[17][18][19] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion. | Provides information on the size distribution of particles in solution.[18][19] |
| SDS-PAGE (non-reducing) | Separates proteins based on molecular weight. | Can reveal higher molecular weight bands corresponding to covalent oligomers.[4] |
| Visual Inspection | Direct observation of the solution. | Can detect severe aggregation in the form of turbidity or visible precipitates.[4] |
| UV-Vis Spectroscopy | Measures light absorbance at different wavelengths. | An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[17][20] |
FAQ 6: What should I do if I still have aggregates after my conjugation reaction?
If aggregates are present after the reaction, they should be removed to ensure the quality and safety of your conjugate.
Methods for Removing Aggregates:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the desired monomeric conjugate from larger aggregates.[21]
-
Hydrophobic Interaction Chromatography (HIC): This technique can be used to separate aggregates that have increased surface hydrophobicity compared to the monomer.[21]
-
Ion-Exchange Chromatography (IEX): Aggregates may have a different net charge than the monomer, allowing for their separation by IEX.[21]
Experimental Protocols
Protocol 1: General Protein Conjugation with an NHS Ester
This protocol provides a starting point for conjugating an NHS ester reagent to a protein via primary amines.
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO to a concentration of 10-20 mM.[4]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted reagent and any aggregates by size exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate an appropriate SEC column and HPLC system with a suitable mobile phase (e.g., PBS, pH 7.4).
-
-
Sample Preparation:
-
Filter the protein conjugate sample through a 0.22 µm filter to remove large, insoluble aggregates.
-
-
Injection and Analysis:
-
Inject a suitable volume of the sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Interpretation:
-
The monomeric protein will elute as the main peak. Aggregates will elute in earlier fractions (at a lower retention volume). Integrate the peak areas to quantify the percentage of monomer and aggregates.
-
Visualizations
Caption: Causes of protein aggregation and their corresponding solutions.
Caption: A typical experimental workflow for protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. nanotempertech.com [nanotempertech.com]
- 9. tebubio.com [tebubio.com]
- 10. youtube.com [youtube.com]
- 11. nanoscience.com [nanoscience.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. researchgate.net [researchgate.net]
- 16. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. approcess.com [approcess.com]
- 18. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 19. Protein Aggregation Analysis [intertek.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Characterization of PEGylated Bioconjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of PEGylated bioconjugates.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in characterizing PEGylated bioconjugates?
-
Why is heterogeneity a major issue in PEGylated bioconjugate analysis?
-
Which analytical techniques are most suitable for characterizing PEGylated bioconjugates?
-
-
Troubleshooting Guides by Analytical Technique
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
High-Performance Liquid Chromatography (HPLC)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-
Quantitative Data Summary
-
Detailed Experimental Protocols
-
Visualized Workflows and Logic
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing PEGylated bioconjugates?
A1: The primary challenges in characterizing PEGylated bioconjugates stem from the inherent properties of polyethylene (B3416737) glycol (PEG) and the conjugation process itself. These challenges include:
-
Heterogeneity: PEGylation reactions often result in a complex mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of PEG chains attached (different degrees of PEGylation). Furthermore, positional isomers can exist where PEG is attached to different sites on the protein. This heterogeneity complicates analysis and purification.[1][2]
-
Polydispersity: The PEG reagents themselves are often polydisperse, meaning they consist of a range of molecular weights. This polydispersity is transferred to the bioconjugate, leading to broader peaks in analytical separations and making precise molecular weight determination difficult.[3][4]
-
Increased Hydrodynamic Size: The attachment of PEG chains significantly increases the hydrodynamic radius of the bioconjugate. This can lead to anomalous behavior in size-based analytical techniques like size-exclusion chromatography (SEC).
-
Charge Shielding: The PEG chains can mask the surface charges of the protein, which can affect its interaction with chromatography media and alter its electrophoretic mobility.[2]
-
Analytical Interferences: The properties of PEG can interfere with certain analytical techniques. For example, PEG can suppress the signal in mass spectrometry and lacks a strong UV chromophore for detection in HPLC.[5][6]
Q2: Why is heterogeneity a major issue in PEGylated bioconjugate analysis?
A2: Heterogeneity is a major issue because the efficacy and safety of a PEGylated biotherapeutic can be highly dependent on the degree and site of PEGylation.[7] A heterogeneous mixture can have:
-
Variable Pharmacokinetics: The number and location of PEG chains can influence the in-vivo half-life, distribution, and clearance of the drug.
-
Reduced Biological Activity: PEGylation at or near the active site of a protein can lead to a loss of biological function.
-
Immunogenicity: The presence of different species, including aggregates, can potentially trigger an immune response.[8]
-
Regulatory Scrutiny: Regulatory agencies require thorough characterization and control of biopharmaceutical products. A well-defined and consistent product is essential for approval.[9]
The following diagram illustrates the concept of heterogeneity in a PEGylation reaction:
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. enovatia.com [enovatia.com]
Validation & Comparative
A Head-to-Head Comparison: Mal-NH-PEG12-CH2CH2COOPFP Ester vs. NHS Ester Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is a critical determinant of success. This guide provides an objective comparison of the performance of Mal-NH-PEG12-CH2CH2COOPFP ester and traditional N-hydroxysuccinimide (NHS) ester linkers, supported by experimental data and detailed protocols to inform your selection process.
The strategic covalent attachment of molecules to proteins, antibodies, and other biomolecules is fundamental to the development of targeted therapeutics like antibody-drug conjugates (ADCs), diagnostic assays, and research tools. At the heart of this process lies the linker, a molecular bridge that connects the biomolecule to a payload. The stability, reactivity, and chemical properties of the linker significantly impact the efficacy, safety, and homogeneity of the final conjugate.
This guide focuses on two prominent classes of amine-reactive linkers: the increasingly popular pentafluorophenyl (PFP) esters, specifically the heterobifunctional this compound, and the well-established N-hydroxysuccinimide (NHS) esters. We will delve into their chemical characteristics, compare their performance based on available data, and provide detailed experimental protocols for their use.
Chemical Reactivity and Structure
Both PFP and NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the PFP or NHS leaving group.[]
The this compound is a heterobifunctional linker, meaning it possesses two different reactive groups. In addition to the amine-reactive PFP ester, it contains a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues. This dual reactivity allows for the sequential and controlled conjugation of two different molecules. The polyethylene (B3416737) glycol (PEG) spacer (PEG12) enhances the solubility and reduces the immunogenicity of the resulting conjugate.
dot
Caption: Chemical structures of the linkers.
Performance Comparison: PFP Ester vs. NHS Ester
The selection of a linker is often guided by its stability, reactivity, and the desired properties of the final conjugate. Here, we compare the performance of PFP and NHS esters based on key experimental parameters.
Hydrolytic Stability
A critical challenge in bioconjugation is the hydrolysis of the active ester in aqueous buffers, which competes with the desired amidation reaction.[] PFP esters have been shown to exhibit greater resistance to hydrolysis compared to NHS esters, particularly at the slightly basic pH conditions typically used for conjugation.[1][3][4] This increased stability can lead to higher conjugation efficiency and reproducibility.
| pH | NHS Ester Half-life | TFP/PFP Ester Half-life | Reference(s) |
| 7.0 | 4-5 hours (at 0°C) | ~19 hours (TFP) | [5][6] |
| 8.0 | ~1 hour | ~10 hours (TFP) | [5][7] |
| 8.5 | Minutes | ~4 hours (TFP) | [3][5] |
| 8.6 | 10 minutes (at 4°C) | Not available | [6] |
| 10.0 | ~39 minutes | ~6 hours (TFP) | [5] |
Table 1: Comparative Hydrolytic Stability of NHS and TFP/PFP Esters. TFP (tetrafluorophenyl) ester is a close structural analog of PFP ester and its stability data is presented as a proxy.
dot
Caption: Competing reactions in bioconjugation.
Reaction Efficiency and Selectivity
While both esters are highly reactive towards primary amines, the superior stability of PFP esters can translate to higher overall reaction yields. Furthermore, studies have demonstrated a significant performance advantage for PFP esters in specific applications. For instance, the use of PFP esters for labeling monoclonal antibodies has been shown to result in preferential conjugation to the light chain, leading to more homogeneous antibody-fluorophore conjugates with reduced aggregation and improved brightness.[8] In contrast, NHS esters tend to show a preference for heavy-chain labeling.[8]
| Feature | This compound | NHS Ester | Reference(s) |
| Reactivity | High reactivity towards primary amines.[1] | High reactivity towards primary amines.[] | [1][] |
| Hydrolytic Stability | More resistant to hydrolysis than NHS esters.[1][3][4] | Prone to hydrolysis, especially at higher pH.[3][6][7] | [1][3][4][6][7] |
| Optimal pH | 7.2 - 8.5 | 7.2 - 9.0 | [9][10] |
| Selectivity | Can provide preferential light-chain labeling of antibodies.[8] | Tends to favor heavy-chain labeling of antibodies.[8] | [8] |
| Heterobifunctionality | Yes (Maleimide for thiols, PFP ester for amines) | Typically monofunctional (amine-reactive) | - |
| Solubility | Enhanced by PEG12 spacer | Varies depending on the R-group | - |
Table 2: Performance Comparison of PFP and NHS Ester Linkers.
Experimental Protocols
The following are generalized protocols for the conjugation of PFP and NHS esters to proteins. It is recommended to optimize the reaction conditions for each specific application.
Protocol 1: Protein Conjugation with this compound
This protocol describes a two-step conjugation process where the PFP ester is first reacted with an amine-containing protein, followed by the reaction of the maleimide group with a thiol-containing molecule.
Materials:
-
Amine-containing protein (e.g., antibody)
-
Thiol-containing molecule (e.g., drug-linker)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Amine Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS with EDTA, pH 6.5-7.0).
-
Thiol Conjugation: Add the thiol-containing molecule to the maleimide-activated protein at a 2- to 10-fold molar excess.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove excess reagents and byproducts.
dot
Caption: Workflow for two-step PFP ester conjugation.
Protocol 2: Protein Conjugation with a Generic NHS Ester
This protocol outlines a standard procedure for labeling a protein with an NHS ester.
Materials:
-
Protein to be labeled
-
NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted NHS ester and byproducts using a desalting column or dialysis.
dot
Caption: Workflow for NHS ester conjugation.
Conclusion
The choice between a this compound and a traditional NHS ester linker depends on the specific requirements of the bioconjugation application.
NHS esters remain a viable and widely used option for amine-reactive conjugation due to their high reactivity and the extensive body of literature supporting their use. However, their susceptibility to hydrolysis necessitates careful control of reaction conditions and may lead to lower yields and reproducibility.
This compound and other PFP esters offer several distinct advantages. Their enhanced hydrolytic stability leads to more efficient and reproducible conjugations. The ability of PFP esters to mediate preferential light-chain labeling of antibodies is a significant benefit for the development of homogeneous and potentially more effective antibody-based therapeutics. The heterobifunctional nature of the this compound provides the versatility to perform sequential conjugations, enabling the construction of complex bioconjugates.
For researchers and drug developers seeking to optimize their bioconjugation strategies, particularly in the context of creating well-defined and stable antibody-drug conjugates or other complex biomolecular assemblies, the superior performance characteristics of PFP esters, such as the this compound, make them a compelling alternative to traditional NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
The Impact of PEG Spacer Length in ADC Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a key strategy to optimize ADC performance. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to inform the rational design of next-generation ADCs.
The primary role of a PEG spacer in an ADC linker is to modulate the physicochemical properties of the conjugate, primarily by increasing its hydrophilicity. This is particularly crucial when working with highly potent, hydrophobic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation. The length of the PEG spacer is a finely tunable parameter that can significantly impact the ADC's stability, pharmacokinetics, and ultimately, its anti-tumor efficacy.
Data Presentation: The Influence of PEG Spacer Length on ADC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key ADC parameters.
Table 1: Pharmacokinetic Parameters of ADCs with Varying PEG Spacer Lengths
| ADC Composition | PEG Spacer Length | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg·h/mL) | Half-life (t½) | Reference |
| Glucuronide-MMAE Linker | PEG2 | 100 | 3,500 | - | [] |
| Glucuronide-MMAE Linker | PEG4 | 160 | 5,600 | - | [] |
| Glucuronide-MMAE Linker | PEG8 | 280 | 9,800 | - | [] |
| Glucuronide-MMAE Linker | PEG12 | 280 | 10,000 | - | [] |
| Glucuronide-MMAE Linker | PEG24 | 290 | 10,000 | - | [] |
| Affibody-Drug Conjugate | 4 kDa | - | - | 2.5-fold increase vs. no PEG | [2] |
| Affibody-Drug Conjugate | 10 kDa | - | - | 11.2-fold increase vs. no PEG | [2] |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Spacer Lengths
| ADC Target | Cell Line | PEG Spacer Length | IC50 (nM) | Reference |
| Anti-CD30 | CD30+ Lymphoma | Various lengths | Comparable values | [3] |
| Anti-CD19 | CD19+ Lymphoma | Various lengths | Comparable values | [3] |
| Affibody-based | - | No PEG | - | [3] |
| Affibody-based | - | 4 kDa | 4.5-fold reduction vs. no PEG | [3] |
| Affibody-based | - | 10 kDa | 22-fold reduction vs. no PEG | [3] |
The Balancing Act: Optimizing PEG Spacer Length
The data consistently demonstrates a direct relationship between increasing PEG spacer length and improved pharmacokinetic profiles, characterized by reduced clearance and increased overall exposure (AUC).[] This is attributed to the "hydration shell" created by the PEG chain, which increases the hydrodynamic size of the ADC and shields it from renal clearance and non-specific uptake.[4] However, this benefit can reach a plateau, as seen with the glucuronide-MMAE linker where clearance and AUC leveled off at a PEG8 length.[]
Conversely, while longer PEG chains enhance pharmacokinetics, they can sometimes lead to a decrease in immediate in vitro cytotoxicity.[3] This phenomenon is often attributed to steric hindrance, where the longer PEG chain may interfere with the binding of the ADC to its target antigen or the subsequent internalization process. The optimal PEG spacer length, therefore, represents a balance between maximizing systemic exposure and maintaining potent cell-killing activity.
Mandatory Visualizations
References
PFP Esters: A Superior Alternative for Amine Modification in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the covalent modification of primary amines on biomolecules is a cornerstone of creating sophisticated tools for research and therapy. While N-hydroxysuccinimide (NHS) esters have long been a staple for this purpose, their inherent instability in aqueous environments presents significant challenges. Pentafluorophenyl (PFP) esters have emerged as a more robust and efficient alternative, offering key advantages in reactivity and stability that lead to more reliable and reproducible results.[1][2]
This guide provides an objective comparison of PFP esters and NHS esters, supported by experimental data, to assist in the selection of the optimal reagent for your amine modification needs.
Key Advantages of PFP Esters
PFP esters offer several distinct advantages over the more traditional NHS esters, primarily stemming from the electron-withdrawing nature of the pentafluorophenyl group. This chemical feature enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines, while the resulting pentafluorophenolate is an excellent leaving group.[1] The primary benefits include:
-
Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous solutions compared to NHS esters.[1][3][4][5][6][7][8] This increased stability is crucial when working with valuable biomolecules, as it minimizes the competing reaction of ester degradation, leading to more efficient conjugation.[1]
-
Higher Reactivity: The chemical properties of the PFP group lead to faster reaction kinetics with primary and secondary amines (aminolysis).[1] This allows for more rapid and complete conjugation reactions.
-
Improved Efficiency: The combination of high reactivity towards amines and greater resistance to hydrolysis results in higher overall reaction efficiency.[1][7][8][9] This often translates to the need for a lower molar excess of the PFP ester reagent compared to NHS esters to achieve the same degree of labeling.
-
Less Nucleophilic Byproduct: The byproduct of the conjugation reaction, pentafluorophenol (B44920) (PFP-OH), is less nucleophilic than N-hydroxysuccinimide (NHS). This minimizes the potential for side reactions where the byproduct could interfere with the desired conjugation.[10]
Comparative Performance Data
The superior performance of PFP esters can be quantified through direct comparison with NHS esters in terms of both stability (resistance to hydrolysis) and reactivity (rate of aminolysis).
| Parameter | PFP Esters | NHS Esters | Key Advantages of PFP Esters |
| Reactivity | Highly reactive with primary and secondary amines.[1][4] | Reactive with primary amines.[11][12] | Faster reaction kinetics for more efficient conjugation.[1] |
| Stability in Aqueous Solution | More resistant to spontaneous hydrolysis.[1][3][4][5][13] | Susceptible to rapid hydrolysis, especially at higher pH.[1][5][11] | Longer half-life in reaction buffers allows for more consistent and reproducible results. |
| Optimal Reaction pH | 7.2 - 8.5[4][9] | 7.2 - 8.5[2][11] | While the optimal pH is similar, the greater stability of PFP esters at these pH values is a significant benefit. |
| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | PFP-OH is less nucleophilic, reducing the risk of side reactions.[10] |
| Storage | Moisture-sensitive; store at -20°C with desiccant.[4][14] | Moisture-sensitive; should be stored appropriately.[12] | Both require careful storage, but the in-solution stability of PFP esters is the key differentiator. |
Quantitative Comparison of Reaction Rates
Kinetic studies highlight the significant difference in reactivity between PFP and NHS esters.
| Comparison Metric | PFP Ester | NHS Ester | Reference |
| Pseudo-first-order rate constant for aminolysis | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | [1] |
| Relative coupling speed | ~32x faster than pentachlorophenyl ester (OPCP) | Not directly compared in this study | [1] |
| Half-life at pH 8.6, 4°C | Significantly longer than NHS esters | ~10 minutes[11] | [1][4][11] |
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, detailed protocols for evaluating hydrolysis rates and conjugation efficiency are provided below.
Protocol 1: Comparative Analysis of Ester Hydrolysis Rate via HPLC
Objective: To quantify and compare the rate of spontaneous hydrolysis of PFP and NHS esters in a typical aqueous reaction buffer.
Materials:
-
PFP ester of a model compound (e.g., Biotin-PFP)
-
NHS ester of the same model compound (e.g., Biotin-NHS)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
-
Reverse-phase HPLC system with a C18 column and UV detector
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare 10 mM stock solutions of the PFP ester and NHS ester in the chosen anhydrous organic solvent.[1]
-
Initiate the hydrolysis reaction by diluting each stock solution into the reaction buffer to a final concentration of 1 mM.[1]
-
Immediately inject a sample (t=0) onto the HPLC system.[1]
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).[1]
-
Calculate the half-life of each ester by plotting the peak area of the active ester against time.
Protocol 2: Comparative Analysis of Amine Modification Efficiency
Objective: To compare the efficiency of PFP and NHS esters in conjugating to a model protein.
Materials:
-
Model protein with primary amines (e.g., Bovine Serum Albumin - BSA) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[1]
-
PFP ester and NHS ester of a detectable label (e.g., a fluorophore).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[9]
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification.[1]
Procedure:
-
Prepare stock solutions of the PFP and NHS esters in anhydrous DMSO or DMF.
-
Prepare separate aliquots of the protein solution.
-
Add a defined molar excess (e.g., 5-fold, 10-fold, 20-fold) of each active ester to the protein aliquots.[1]
-
Allow the reactions to proceed for a set time (e.g., 1 hour) at room temperature.[1]
-
Quench the reactions by adding the quenching solution to consume any unreacted ester.[1][9]
-
Purify the conjugated protein from excess reagent and byproducts using SEC or dialysis.[1]
-
Determine the degree of labeling (DOL) for each reaction by spectrophotometry or other appropriate methods.
-
Compare the DOL achieved with each ester at the different molar excesses to determine their relative conjugation efficiency.
Visualizing the Chemistry and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction chemistry, experimental workflow, and a relevant application in drug development.
Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.
Caption: Workflow comparison for PFP vs. NHS ester bioconjugation.
Caption: Conceptual pathway for an Antibody-Drug Conjugate (ADC).
Conclusion
The evidence strongly supports the superiority of pentafluorophenyl esters over N-hydroxysuccinimide esters for amine-reactive conjugation reactions.[1] Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[1] For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation protocols, PFP esters represent a robust and reliable choice that can accelerate discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Thiol Conjugation Chemistries: Moving Beyond Maleimides
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of cysteine residues is a cornerstone of modern bioconjugation, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), precisely labeled proteins for imaging, and functionalized biomolecules for research. For decades, the Michael addition reaction between a thiol and a maleimide (B117702) has been the predominant strategy due to its high reactivity and specificity under physiological conditions.
However, the therapeutic application of maleimide-based conjugates has revealed a critical vulnerability: the instability of the resulting thiosuccinimide linkage. This bond is susceptible to a retro-Michael reaction, leading to deconjugation and exchange with other thiol-containing molecules in vivo, such as albumin or glutathione (B108866).[1][2] This instability can compromise the efficacy and safety of biotherapeutics, driving the need for more robust and stable alternatives.
This guide provides an objective comparison of prominent alternatives to traditional maleimide chemistry, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to inform the selection of the optimal thiol conjugation strategy.
Performance Comparison: Maleimides vs. Alternatives
The ideal thiol conjugation chemistry offers high efficiency, rapid kinetics, specificity for cysteine, and, crucially, a stable final conjugate. The following tables summarize the performance of key alternatives against the benchmark of traditional N-alkyl maleimides.
Table 1: Conjugation Efficiency and Kinetics
| Reagent Class | Typical Reaction Conditions | Typical Reaction Time | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | General Efficiency | Key Remarks |
| N-Alkyl Maleimide | pH 6.5-7.5, Room Temp | 1-2 hours | ~10² - 10⁴ | >90% | Fast and efficient, but the resulting bond is reversible.[2][3] |
| Next-Gen Maleimides | pH 6.5-8.0, Room Temp | < 1 hour | Faster than alkyl maleimides | >90% | Designed for disulfide re-bridging, offering enhanced stability. |
| Vinyl Sulfones | pH 7.0-9.0, Room Temp | 2-4 hours | ~10¹ - 10² | >90% | Forms a stable, irreversible thioether bond, but is generally slower than maleimides.[2][4] |
| Haloacetyls (Iodoacetamide) | pH 8.0-8.5, Room Temp | 2-10 hours | ~10¹ - 10² | High | Forms a very stable thioether bond but has lower specificity than maleimides.[3][5] |
| Thiol-Yne (Radical-mediated) | Photoinitiator, UV light | 5-60 minutes | High | >95% | "Click chemistry" approach; very fast and efficient, forming a highly stable linkage.[2][6] |
| Perfluoroaryl Reagents | pH 8.0, Room Temp | ~8 hours | Moderate | High | Forms a stable thioether via SNAr; reactivity can be tuned.[7] |
Table 2: Conjugate Stability and Specificity
| Reagent Class | Bond Formed | Conjugate Stability | Selectivity & Off-Target Reactions |
| N-Alkyl Maleimide | Thioether (Thiosuccinimide) | Moderate . Prone to retro-Michael addition and thiol exchange with albumin/GSH.[1][2] | High for thiols at pH < 7.5 . Can react with primary amines (lysine) at higher pH.[8] |
| Next-Gen Maleimides | Thioether (Hydrolyzed Succinimide) | High . Re-bridges disulfides and promotes succinimide (B58015) ring hydrolysis, preventing reversal.[9] | High for thiols . Designed specifically for pairs of cysteines from reduced disulfides. |
| Vinyl Sulfones | Thioether | High . Forms a stable, irreversible bond not susceptible to retro-Michael addition.[4][10] | Good for thiols . May show some reactivity with lysines at higher pH.[10] |
| Haloacetyls (Iodoacetamide) | Thioether | Very High . Forms a stable, irreversible covalent bond.[5] | Moderate . Known to react with histidine, methionine, and other nucleophiles, especially at pH > 8.5.[3][5] |
| Thiol-Yne (Radical-mediated) | Thioether | Very High . Forms a highly stable and irreversible linkage.[2] | High . Radical-mediated reaction is specific for thiols and alkenes/alkynes. |
| Perfluoroaryl Reagents | Thioether | High . Forms a stable aryl-thioether bond. | High for thiols . Can be tuned to be highly selective over other nucleophiles like amines and hydroxyls.[7] |
Quantitative Stability Data Highlight
A direct comparative study highlighted the stability advantage of sulfone chemistry over maleimides. After a seven-day incubation at 37°C in the presence of 1 mM glutathione (GSH), a mono-sulfone-PEG conjugate retained over 90-95% of its structure, whereas the maleimide-PEG conjugate's integrity fell to below 70%.[11]
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing these conjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Two birds one stone: β-fluoropyrrolyl-cysteine SNAr chemistry enabling functional porphyrin bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
A Researcher's Guide to Validating Protein Conjugation: A Comparison of Key Analytical Techniques
For researchers, scientists, and professionals in drug development, the successful conjugation of proteins is a critical step in creating advanced therapeutics like antibody-drug conjugates (ADCs). Validating this conjugation is not merely a qualitative check but a quantitative necessity to ensure the safety, efficacy, and consistency of the final product. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The characterization of protein conjugates is a complex analytical challenge due to the inherent heterogeneity of these molecules.[1][2] Key quality attributes that require meticulous measurement include the drug-to-antibody ratio (DAR), the distribution of drug-linked species, the level of aggregation, and the amount of unconjugated protein.[2][3] A multi-faceted approach using orthogonal methods is often necessary for comprehensive and accurate characterization.[1][2]
Core Analytical Workflow for Protein Conjugation
The general process for producing and validating a protein conjugate involves several key stages, from initial conjugation to detailed characterization. Each analytical technique plays a specific role in assessing the critical quality attributes of the conjugate.
References
The Impact of PEGylation on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugates (ADCs) is a critical endeavor. The linker, the molecular bridge between the antibody and the cytotoxic payload, plays a pivotal role in the therapeutic index of an ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) has emerged as a key strategy to enhance the pharmacological properties of these targeted therapies. This guide provides an objective comparison of ADCs synthesized with PEGylated linkers versus those with non-PEGylated linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The use of hydrophilic PEG linkers is a strategic approach to mitigate the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This hydrophobicity can otherwise lead to issues such as aggregation, rapid clearance from circulation, and reduced efficacy.[3][4] PEGylation can improve an ADC's solubility, stability, and pharmacokinetic profile, ultimately leading to enhanced therapeutic efficacy.[5][6][]
Comparative Analysis of ADC Performance
The inclusion of a PEG linker, as well as its specific length and architecture, can significantly influence the performance of an ADC. The following tables summarize quantitative data from preclinical studies, comparing key performance metrics of ADCs with and without PEGylated linkers, as well as ADCs with varying PEG chain lengths and structures.
Pharmacokinetics: The Effect of PEG on Circulation and Clearance
A primary advantage of PEGylation is the improvement of an ADC's pharmacokinetic profile.[5][8] The hydrophilic nature of PEG creates a hydration shell around the payload, which can reduce non-specific clearance and prolong the ADC's circulation half-life.[5][6]
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats [2]
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[2]
Studies have shown that increasing the length of the PEG chain generally leads to slower clearance rates, with a threshold effect observed around PEG8, beyond which further increases in PEG length have a minimal impact on clearance.[9][10][11]
The architecture of the PEG linker also plays a crucial role. A branched or pendant configuration can be more effective at shielding the hydrophobic payload, leading to improved pharmacokinetics, particularly for ADCs with a high drug-to-antibody ratio (DAR).[1][2] A study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate (DAR 8) demonstrated significantly slower clearance for the branched configuration.[2]
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance [2]
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data adapted from a study on trastuzumab-DM1 conjugates.[2]
In Vitro Cytotoxicity: A Balancing Act
The impact of PEGylation on the in vitro cytotoxicity of an ADC can vary depending on the specific ADC design, including the antibody, payload, and target antigen.[2] In some cases, the inclusion of PEG linkers has no significant effect on the in vitro potency.[10] For example, a study on anti-CD30 ADCs with a DAR of 8 showed comparable EC50 values across different PEG linker lengths on CD30+ lymphoma cell lines.[10]
Table 3: In Vitro Cytotoxicity of Anti-CD30 ADCs with Varying PEG Linker Lengths [10]
| Cell Line | Drug-Linker | EC50 (ng/mL) |
| Karpas 299 | mDPR-gluc-MMAE (No PEG) | 1.8 |
| mDPR-PEG2-gluc-MMAE | 1.7 | |
| mDPR-PEG4-gluc-MMAE | 1.5 | |
| mDPR-PEG8-gluc-MMAE | 1.9 | |
| mDPR-PEG12-gluc-MMAE | 2.1 | |
| L540cy | mDPR-gluc-MMAE (No PEG) | 3.5 |
| mDPR-PEG2-gluc-MMAE | 3.2 | |
| mDPR-PEG4-gluc-MMAE | 3.1 | |
| mDPR-PEG8-gluc-MMAE | 3.9 | |
| mDPR-PEG12-gluc-MMAE | 4.5 |
However, other studies have reported a reduction in in vitro cytotoxicity with the introduction of longer PEG chains.[2][12] For instance, in a study using miniaturized affibody-based drug conjugates, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.[2][12] This suggests a potential trade-off between improved pharmacokinetics and in vitro potency that needs to be carefully considered during ADC design.[13]
Table 4: Impact of PEG Linker Molecular Weight on In Vitro Cytotoxicity of Affibody-Based Drug Conjugates [14]
| Conjugate | IC50 (nM) | Fold Reduction in Cytotoxicity |
| ZHER2-SMCC-MMAE (No PEG) | 1.2 | - |
| ZHER2-PEG4K-MMAE | 5.4 | 4.5 |
| ZHER2-PEG10K-MMAE | 27.0 | 22.5 |
In Vivo Efficacy: The Ultimate Test
The improved pharmacokinetic profiles of PEGylated ADCs often translate to enhanced in vivo anti-tumor efficacy.[8] The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue, leading to more effective tumor growth inhibition.[15]
A study featuring an ADC with a methyl-PEG24 (mPEG24) moiety as a side chain to the linker demonstrated superior tumor suppression compared to its non-PEGylated counterpart.[3] Similarly, amide-coupled ADCs with two pendant 12-unit PEG chains within the drug-linker structure were identified as the best-performing conjugates in another study.[1][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the evaluation of ADCs with PEGylated linkers.
ADC Synthesis and Characterization
The synthesis of an ADC with a PEGylated linker is a multi-step process that requires careful control and characterization at each stage.[6]
-
Antibody Modification: The monoclonal antibody is typically modified to introduce reactive functional groups for linker conjugation. This can involve the reduction of interchain disulfide bonds to generate free thiols or the modification of lysine (B10760008) residues.[17]
-
Linker-Payload Activation: The PEGylated linker, already attached to the cytotoxic payload, is activated to make it reactive towards the modified antibody.
-
Conjugation: The activated linker-payload is then incubated with the modified antibody under controlled conditions (e-g., pH, temperature, and time) to form the ADC.
-
Purification: The resulting ADC is purified to remove any unconjugated antibody, free linker-payload, and other impurities. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.
-
Characterization: The purified ADC is thoroughly characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, aggregation levels, and binding affinity to its target antigen.
In Vitro Cytotoxicity Assay
In vitro cytotoxicity assays are essential for determining the potency of an ADC and its specificity for target-expressing cells.[18]
-
Cell Culture: Antigen-positive and antigen-negative cancer cell lines are cultured under standard conditions.[18]
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC. Control wells with untreated cells and cells treated with a non-targeting ADC are also included.[18]
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.[18]
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the MTT or CellTiter-Glo assay, which quantify metabolic activity or ATP levels, respectively.[18]
-
Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a sigmoidal dose-response curve fit.[18]
In Vivo Tumor Xenograft Efficacy Study
In vivo studies using tumor xenograft models are critical for evaluating the anti-tumor activity and tolerability of an ADC in a living organism.[13][19]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human tumor cells that express the target antigen of the ADC.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the ADC, a vehicle control, or a non-targeting ADC control, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured two to three times per week to assess efficacy and toxicity, respectively.[2]
-
Data Analysis: The mean tumor volume for each group is plotted over time. Tumor growth inhibition (TGI) is calculated to determine the anti-tumor effect of the ADC. Statistical analysis is performed to assess the significance of the results.[2]
Visualizing the Process and Pathways
Diagrams can effectively illustrate the complex processes involved in ADC synthesis and their mechanism of action.
Caption: Workflow for the synthesis of an antibody-drug conjugate with a PEGylated linker.
Caption: Generalized signaling pathway of ADC internalization and payload-induced cytotoxicity.
Caption: Experimental workflow for the preclinical evaluation of an antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wuxibiology.com [wuxibiology.com]
Evaluating the Impact of Linker Chemistry on Therapeutic Protein Performance
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The linker in a therapeutic protein, particularly in an Antibody-Drug Conjugate (ADC), is a critical component that dictates the overall performance of the therapeutic.[1][2] It is the chemical bridge that connects the targeting antibody to the potent cytotoxic payload. The choice of linker chemistry profoundly influences the stability, efficacy, pharmacokinetics, and toxicity profile of the ADC.[][4] An ideal linker must remain stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, while also enabling efficient and specific release of the payload at the target tumor site.[2][5] This guide provides an objective comparison of different linker chemistries, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutic proteins.
Linker Chemistries: A Comparative Overview
Linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of payload release.[6][7]
-
Cleavable Linkers are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as low pH, high glutathione (B108866) concentrations, or specific enzymes.[8][] More than 80% of clinically approved ADCs utilize cleavable linkers.[5]
-
Non-cleavable Linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell to release the payload.[6][10] This results in the payload being released with the linker and a conjugated amino acid attached.
The choice between a cleavable and non-cleavable linker depends on the specific therapeutic application, the nature of the payload, and the biological characteristics of the target cell.[1]
Impact on Therapeutic Performance: A Data-Driven Comparison
The selection of a linker has a cascading effect on the therapeutic index of an ADC. The following tables summarize the performance of different linker chemistries across key parameters.
Table 1: Performance Comparison of Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers | Key Considerations |
| Payload Release Mechanism | Triggered by pH, enzymes, or reducing agents[11] | Lysosomal degradation of the antibody[10] | Release mechanism dictates where and how the payload becomes active. |
| Plasma Stability | Variable; can be prone to premature cleavage | Generally higher plasma stability[6] | High stability is crucial to minimize off-target toxicity. |
| Bystander Effect | Can kill neighboring antigen-negative tumor cells[8] | Generally limited or no bystander effect | The bystander effect can be advantageous for heterogeneous tumors. |
| Off-Target Toxicity | Higher risk if linker is unstable in circulation[1] | Lower risk due to greater stability[6] | Stability is a key determinant of the therapeutic window. |
| Payload Activity | Released payload is often in its original, highly potent form. | Released payload is modified with the linker and an amino acid, which may affect its activity.[5] | The nature of the released metabolite is a critical design element. |
Table 2: Quantitative Comparison of Different Linker Chemistries
| Linker Type | Sub-type | Example | Plasma Half-life (t½) | Key Characteristics & Performance |
| Cleavable | Acid-Cleavable (Hydrazone) | Gemtuzumab ozogamicin | Unsatisfactory (e.g., t½ = 36 h for carbonate linkers)[5] | Prone to hydrolysis at physiological pH, leading to instability. Requires moderately cytotoxic payloads.[5] |
| Reducible (Disulfide) | Soravtansine (SPDB-DM4) | Modifiable via steric hindrance | Cleaved by high intracellular glutathione concentrations. Stability can be tuned by adding methyl groups near the disulfide bond.[12] | |
| Enzyme-Cleavable (Peptide) | Brentuximab vedotin (Val-Cit) | Generally stable in circulation | Cleaved by lysosomal proteases (e.g., Cathepsin B). Val-Cit is a commonly used stable and effective dipeptide linker.[8][10] | |
| Enzyme-Cleavable (β-glucuronide) | MMAE Conjugates | Stable in circulation | Cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment.[11] | |
| Non-Cleavable | Thioether | Trastuzumab emtansine (T-DM1) | High plasma stability | Relies on antibody degradation for payload release. The SMCC linker is a classic example.[5][6] |
| Solubility-Enhancing | PEGylated | Trodelvy, Zynlonta | Prolonged half-life | Incorporating PEG chains improves hydrophilicity, reduces aggregation, and prolongs circulation time.[2][7][13] |
Visualizing Linker Impact and Evaluation Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex relationships and processes involved in ADC development.
Caption: ADC payload release pathways for cleavable and non-cleavable linkers.
Caption: Experimental workflow for evaluating therapeutic protein performance.
Caption: Interplay between linker chemistry and ADC performance attributes.
Experimental Protocols
Detailed and robust experimental evaluation is paramount in selecting the optimal linker chemistry.
Stability Assessment
a) Plasma Stability Assay
-
Objective: To determine the stability of the ADC and measure premature payload release in plasma.[14]
-
Methodology:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
At each time point, separate the ADC from plasma proteins using affinity chromatography (e.g., Protein A).
-
Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload.[15][16]
-
Calculate the half-life (t½) of the ADC in plasma.
-
b) Aggregation Analysis
-
Objective: To quantify the formation of ADC aggregates, which can impact pharmacokinetics and immunogenicity.[17]
-
Methodology:
-
Analyze ADC samples using Size Exclusion Chromatography (SEC).[18]
-
Monitor the elution profile at a specific wavelength (e.g., 280 nm).
-
Quantify the percentage of monomer, dimer, and higher-order aggregates based on the peak areas in the chromatogram.
-
Differential Scanning Calorimetry (DSC) can also be used to assess the thermal stability and propensity for aggregation.[18]
-
Efficacy Evaluation
a) In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC in killing target cancer cells.
-
Methodology:
-
Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, free payload, and a control antibody for a set duration (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, AlamarBlue).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound. An effective ADC should show high potency in antigen-positive cells and low potency in antigen-negative cells.[19]
-
b) In Vivo Tumor Growth Inhibition (TGI) Study
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.[20]
-
Methodology:
-
Implant human tumor cells (xenograft) or patient-derived tumors (PDX) into immunocompromised mice.[21]
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, control antibody).
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
The primary endpoint is the inhibition of tumor growth compared to the control group.[22]
-
Immunogenicity Assessment
a) Anti-Drug Antibody (ADA) Assay
-
Objective: To detect and quantify the presence of antibodies generated against the therapeutic protein in patient or animal samples.[23]
-
Methodology:
-
Use an Enzyme-Linked Immunosorbent Assay (ELISA) as a common platform.[24]
-
Screening Assay: Immobilize the ADC on a microplate. Add patient serum. Detect bound ADAs using a labeled secondary antibody.
-
Confirmatory Assay: Pre-incubate the patient serum with an excess of the ADC to confirm the specificity of the binding.
-
Neutralizing Antibody (NAb) Assay: If ADAs are confirmed, use a cell-based assay or a competitive ligand-binding assay to determine if the ADAs neutralize the biological activity of the therapeutic protein.[25]
-
Conclusion
The linker is not merely a connector but a central modulator of a therapeutic protein's performance.[1][2] Linker chemistry directly influences the delicate balance between stability and payload release, which in turn governs the efficacy and safety of the drug.[4] Non-cleavable linkers generally offer superior plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[6][] Conversely, cleavable linkers can enable the use of the payload in its most active form and can induce a bystander effect, which is beneficial for treating heterogeneous tumors.[8] The optimal linker choice is context-dependent and requires a thorough, systematic evaluation of stability, efficacy, and immunogenicity using the robust experimental protocols outlined in this guide. By carefully considering the interplay between the antibody, linker, and payload, researchers can rationally design more effective and safer therapeutic proteins.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. purepeg.com [purepeg.com]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. njbio.com [njbio.com]
- 12. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 19. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. wuxibiology.com [wuxibiology.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmafocusasia.com [pharmafocusasia.com]
- 24. Immunogenicity assessment of therapeutic proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of Mal-NH-PEG12-CH2CH2COOPFP Ester: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of reactive chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Mal-NH-PEG12-CH2CH2COOPFP ester, a bifunctional crosslinker commonly used in bioconjugation and drug development. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS). While a specific SDS for this exact compound may not be readily available, data for structurally similar compounds, such as those containing polyethylene (B3416737) glycol (PEG) chains and reactive N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters, provide valuable guidance.
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Procedure
The primary principle for disposing of this compound is to first quench its reactivity before disposing of it as chemical waste. The PFP ester is a reactive group that can readily react with nucleophiles such as amines and thiols.
1. Quenching of the Reactive PFP Ester:
Before disposal, the reactive PFP ester should be hydrolyzed or quenched. This can be achieved by reacting it with a suitable nucleophile.
-
Method 1: Hydrolysis with a Base:
-
Prepare a solution of the this compound in a compatible organic solvent (e.g., DMSO, DMF).
-
Slowly add the solution to a stirred, excess solution of a mild base, such as 1 M sodium bicarbonate or 1 M sodium carbonate.
-
Allow the mixture to stir at room temperature for several hours (ideally overnight) to ensure complete hydrolysis of the PFP ester.
-
-
Method 2: Quenching with an Amine:
-
Prepare a solution of the this compound in a compatible organic solvent.
-
Slowly add this solution to a stirred, excess solution of a primary amine, such as 1 M Tris buffer (pH 8-9) or a dilute solution of glycine.
-
Allow the mixture to stir for at least one hour at room temperature.
-
2. Waste Collection and Labeling:
-
Once the quenching process is complete, the resulting solution should be collected in a designated, properly labeled hazardous waste container.
-
The label should clearly state the contents, including the name of the original compound (this compound) and the quenching agent used (e.g., "Hydrolyzed with sodium bicarbonate" or "Quenched with Tris buffer").
-
Ensure the container is sealed tightly to prevent leaks or spills.
3. Final Disposal:
-
Dispose of the collected chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never pour this chemical, either in its original or quenched form, down the drain.[2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1][2]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2]
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Data Summary for Safe Handling
| Parameter | Guideline | Source |
| GHS Hazard Classifications | Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritation | [1] |
| Personal Protective Equipment | Gloves, safety goggles, lab coat | [1][2] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1][2] |
| Disposal Route | Licensed chemical waste disposal facility | [1] |
| Spill Containment | Use inert absorbent material | [2] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Mal-NH-PEG12-CH2CH2COOPFP ester
Essential Safety and Handling Guide for Mal-NH-PEG12-CH2CH2COOPFP Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and procedural success.
Immediate Safety and Hazard Information
Potential Hazards Include:
-
Skin Irritation: May cause skin irritation upon contact[5].
-
Eye Irritation: Can cause serious eye irritation[5].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[5].
-
Reactivity: The PFP ester is highly reactive and moisture-sensitive, readily hydrolyzing and becoming non-reactive[1][3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For tasks with a high risk of splash, consider double-gloving. |
| Eyes/Face | Safety glasses with side shields or safety goggles. Face shield. | Safety glasses or goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over safety glasses or goggles during procedures with a significant splash or aerosol generation potential[6][7][8]. |
| Body | Laboratory coat | A standard laboratory coat should be worn and fully buttoned. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area. Respirator (if necessary). | All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[5]. If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory. |
Operational and Disposal Plans
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling this compound, from preparation to waste disposal.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Always wear the appropriate PPE as outlined in the table above[5].
-
Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure[5].
-
Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive PFP ester[1][3].
-
-
Weighing and Dissolving:
-
Weigh the required amount of the ester promptly in a clean, dry container.
-
Immediately dissolve the ester in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1][3]. Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis[1][2][3].
-
-
Reaction:
Disposal Plan
Proper disposal of chemical waste is critical to ensure safety and environmental compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Guidelines: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the reagent using an appropriate cleaning procedure.
By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure the integrity of their experiments when working with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
